CMPD1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
| Record name | MK2a Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41179-33-3 | |
| Record name | MK2a Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Pronged Attack of CMPD1 on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD1 has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Initially identified as an inhibitor of the p38-mediated activation of MAPK-activated protein kinase 2 (MK2), subsequent research has revealed its role as a microtubule-targeting agent. This dual functionality allows this compound to effectively induce cell cycle arrest, trigger apoptosis, and inhibit cell proliferation and invasion in a variety of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: disruption of microtubule dynamics and inhibition of the p38/MK2 signaling pathway, which converges to induce G2/M cell cycle arrest and apoptosis. In certain cancer types, such as gastric cancer, downregulation of the oncoprotein c-Myc has also been identified as a key downstream event.[1]
Microtubule Depolymerization
A significant component of this compound's cytotoxic activity is its ability to interfere with microtubule polymerization.[2] This action is independent of its MK2 inhibitory function.[2] By disrupting the microtubule network, this compound leads to defective mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This effect is particularly potent in cancer cells, with concentrations as low as 10 nM being sufficient to induce irreversible mitotic defects in breast cancer cells, while showing minimal toxicity to non-transformed cells.[3]
Induction of G2/M Cell Cycle Arrest
This compound consistently induces a robust G2/M phase cell cycle arrest in various cancer cell lines, including gastric, glioblastoma, and breast cancer.[1][3] In MKN-45 gastric cancer cells, treatment with this compound at concentrations of 0.1, 0.3, and 1 µM resulted in an increase in the G2/M population to 21.3%, 29%, and 67.7%, respectively, compared to 14.1% in control cells.[1] This arrest is a direct consequence of microtubule disruption and prevents cancer cells from proceeding through mitosis.
Apoptosis Induction
Following cell cycle arrest, this compound triggers programmed cell death (apoptosis). This is mediated through the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent cleavage of PARP, a hallmark of apoptosis.[1]
Downregulation of c-Myc
In human gastric cancer cells, this compound has been shown to downregulate the expression of the oncogene c-Myc in a dose-dependent manner.[1] The c-Myc protein is a critical regulator of cell proliferation and growth, and its inhibition is a key aspect of this compound's anti-proliferative effects in this cancer type.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| U87 | Glioblastoma | ~1-5 µM | [3] |
| MKN-45 | Gastric Cancer | Effective at 300 nM for proliferation inhibition | [3] |
| SGC7901 | Gastric Cancer | Effective at 300 nM for proliferation inhibition | [3] |
| MDA-MB-231 | Breast Cancer | 10 nM sufficient for mitotic defects | [3] |
| CAL-51 | Breast Cancer | Not explicitly stated |
Table 2: Effect of this compound on Apoptosis in MKN-45 Gastric Cancer Cells
| This compound Concentration (µM) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| 0.3 | 6.42 | 11.3 |
| 1 | 13.9 | 58.5 |
| 3 | 14.0 | 61.5 |
| 10 | 13.1 | 43.0 |
| Data from Li et al.[1] |
Table 3: Effect of this compound on Cell Cycle Distribution in MKN-45 Gastric Cancer Cells (24h)
| This compound Concentration (µM) | % Cells in G2/M Phase |
| 0 (Control) | 14.1 |
| 0.1 | 21.3 |
| 0.3 | 29.0 |
| 1 | 67.7 |
| Data from Li et al.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation (Colony Formation Assay)
This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.
-
Cell Seeding: Plate single-cell suspensions of cancer cells (e.g., MKN-45, SGC7901) in 6-well plates at a low density (e.g., 300 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 100, 300, 1000 nM).
-
Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Quantification: After washing and drying, count the number of colonies (typically defined as >50 cells). The colony formation rate is calculated as (number of colonies / number of seeded cells) x 100%.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells (e.g., MKN-45) in 6-well plates (5 x 10^5 cells/well) and treat with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 24 and 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in the levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, c-Myc, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from porcine brain), GTP, and a polymerization buffer.
-
Compound Addition: Add various concentrations of this compound, a positive control (e.g., paclitaxel), and a negative control (e.g., DMSO) to the wells.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a plate reader. The rate and extent of polymerization can be quantified from the resulting curves.[2]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathways in Cancer Cells.
Caption: Apoptosis Assay Experimental Workflow.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for various cancers due to its unique dual mechanism of action. By simultaneously targeting microtubule dynamics and key signaling pathways like p38/MK2 and c-Myc, this compound effectively halts cancer cell proliferation and induces apoptosis. The provided data and protocols in this guide serve as a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with tubulin and further exploring its efficacy in in vivo models for a broader range of cancers.
References
- 1. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The impact of C-MYC gene expression on gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Function of CMPD1: From a Kinase Inhibitor to a Microtubule-Targeting Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD1, initially characterized as a selective, non-ATP-competitive inhibitor of p38α-mediated MAPK-activated protein kinase 2 (MK2) phosphorylation, has emerged as a compound with a compelling dual mechanism of action. While it demonstrates inhibitory effects on the p38 MAPK/MK2 signaling pathway, a substantial body of evidence now indicates that its potent cytotoxic and anti-proliferative effects in various cancer cell lines, particularly glioblastoma and breast cancer, are primarily attributable to its function as a microtubule-depolymerizing agent. This guide provides a comprehensive technical overview of this compound, detailing its functions, mechanisms of action, and the experimental protocols used to elucidate its activities.
Core Functions and Mechanism of Action
This compound was first identified as an allosteric inhibitor that selectively blocks the phosphorylation of MK2 by p38α MAPK, with an apparent inhibition constant (Ki) of 330 nM[1][2]. This inhibition is substrate-selective, as this compound does not prevent p38α from phosphorylating other substrates like MBP and ATF-2[1][2].
However, subsequent research has revealed that the cytotoxic effects of this compound in cancer cells occur at concentrations that do not inhibit the MK2 pathway[3][4]. Instead, this compound acts as a potent microtubule-destabilizing agent. This activity leads to the disruption of the microtubule network, causing a robust G2/M phase cell cycle arrest, mitotic spindle defects, and eventual induction of apoptosis[3][5][6]. Interestingly, at higher concentrations (1 and 5 μM), this compound has been observed to induce the phosphorylation of p38 MAPK and MK2, a paradoxical effect likely resulting from the cellular stress caused by microtubule depolymerization[3].
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Target/System | Reference |
| Apparent K | 330 nM | p38α-mediated MK2a phosphorylation | [1][2] |
| IC | 11 nM | CDK4 (Cyclin-Dependent Kinase 4) | [5] |
| IC | 16 nM | CDK6 (Cyclin-Dependent Kinase 6) | [5] |
Table 1: Inhibitory Constants of this compound
| Cell Line | Cancer Type | IC | Assay Duration | Reference |
| U87 | Glioblastoma | ~2.5 µM | 72 hours | [3] |
| U251 | Glioblastoma | ~1.5 µM | 72 hours | [3] |
| A172 | Glioblastoma | ~3 µM | 72 hours | [3] |
| MKN-45 | Gastric Cancer | < 300 nM | Not Specified | [5] |
| SGC7901 | Gastric Cancer | < 300 nM | Not Specified | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 nM (for mitotic defects) | Not Specified | [1][2] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Signaling Pathways Modulated by this compound
This compound's dual mechanism of action impacts two distinct and critical cellular signaling pathways.
The p38 MAPK/MK2 Signaling Pathway (Intended Target)
This compound was designed to inhibit the activation of MK2 by p38 MAPK. This pathway is a key regulator of cellular responses to stress, inflammation, and DNA damage[7].
Caption: Intended inhibitory action of this compound on the p38 MAPK/MK2 signaling cascade.
Microtubule Dynamics and Mitotic Progression (Primary Cytotoxic Mechanism)
The primary mechanism of this compound-induced cytotoxicity is its interference with microtubule dynamics. By promoting microtubule depolymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis[3][5][6].
Caption: The microtubule-depolymerizing effect of this compound leading to mitotic arrest and apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Protocol:
-
Reagents: Purified tubulin (e.g., from porcine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl
2, 0.5 mM EGTA), this compound, and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)[5][8][9]. -
Procedure:
-
On ice, prepare reaction mixtures containing tubulin in polymerization buffer with GTP.
-
Add this compound or control compounds at various concentrations.
-
Transfer the reactions to a pre-warmed 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode[8]. An increase in absorbance indicates microtubule polymerization.
-
-
Analysis: Compare the polymerization curves of this compound-treated samples to controls. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing effect[5].
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) and treat with various concentrations of this compound (e.g., 1 and 5 µM) or vehicle control for a specified duration (e.g., 48 hours)[3].
-
Cell Preparation:
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[10].
Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound for the desired time and concentration.
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI)[14].
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[14].
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the dual functions of this compound.
Caption: A logical workflow for the experimental characterization of this compound.
Conclusion
This compound presents a fascinating case of a molecule with a dual mechanism of action. While initially developed as a specific inhibitor of the p38/MK2 signaling pathway, its primary and more potent anti-cancer activity stems from its ability to depolymerize microtubules. This leads to mitotic arrest and apoptosis in cancer cells at concentrations where MK2 inhibition is not observed. For researchers and drug development professionals, it is critical to consider both the on-target (kinase inhibition) and the off-target (microtubule disruption) effects of this compound in experimental design and data interpretation. The pronounced cytotoxicity via microtubule targeting suggests that this compound and its analogs may hold greater promise as microtubule-destabilizing agents rather than as specific MK2 inhibitors for cancer therapy.
References
- 1. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CMPD1: A Technical Guide to a Selective MK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD1 is a widely recognized compound in cellular biology and pharmacology, primarily identified as a selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in the p38 MAPK/MK2 signaling pathway, and its significant off-target effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound
This compound was initially characterized as a potent and selective inhibitor of the p38 MAPK-mediated phosphorylation of MK2, a critical kinase involved in inflammatory responses and cell cycle regulation. Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, this compound exhibits a non-ATP-competitive mechanism of action, which theoretically offers a higher degree of selectivity.[1] However, subsequent research has revealed that many of the cytotoxic effects of this compound observed in cancer cell lines are independent of its MK2 inhibitory activity and are instead attributable to its interaction with tubulin.[2][3] This dual activity makes this compound a complex but interesting tool for studying cellular processes.
The p38 MAPK/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[4][5] Upon activation, p38 MAPK phosphorylates and activates several downstream targets, with MK2 being a major substrate.[6] Activated MK2, in turn, phosphorylates a range of proteins, including heat shock protein 27 (Hsp27), which is involved in actin cytoskeleton remodeling and cell migration.[7] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][7]
Signaling Pathway Diagram
Caption: The p38 MAPK/MK2 signaling cascade.
Mechanism of Action of this compound
Selective Inhibition of MK2
This compound acts as a selective inhibitor of MK2 by binding to a site distinct from the ATP-binding pocket, thereby preventing its phosphorylation and activation by p38 MAPK.[1] This non-ATP-competitive mechanism is a key feature that distinguishes it from many other kinase inhibitors.
Off-Target Effect: Tubulin Depolymerization
Contrary to its initial description, a significant body of evidence now indicates that the cytotoxic effects of this compound in glioblastoma and breast cancer cells are not due to its inhibition of MK2.[2][3] Instead, this compound has been shown to act as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[2][8] This leads to mitotic arrest and apoptosis in cancer cells.[1][3]
Logical Relationship Diagram
Caption: Dual mechanisms of action of this compound.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| MK2 | Kiapp | 330 nM | Non-ATP-competitive inhibition of p38-mediated phosphorylation.[1] |
Table 2: Cytotoxic Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Parameter | Value (µM) |
| U87 | EC50 | ~1 |
| U87-EGFRvIII | EC50 | ~1 |
| A172 | EC50 | ~1 |
| U251 | EC50 | ~1 |
| Data from a 72-hour AlamarBlue cell viability assay.[3] |
Experimental Protocols
In Vitro MK2 Kinase Assay (Non-ATP-Competitive)
This protocol is a representative method for determining the inhibitory activity of a non-ATP-competitive inhibitor like this compound on MK2.
Objective: To measure the ability of this compound to inhibit the p38-mediated phosphorylation of MK2.
Materials:
-
Recombinant active p38 MAPK
-
Recombinant inactive MK2
-
Recombinant Hsp27 (as substrate for MK2)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing p38 MAPK and inactive MK2 in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection) and the MK2 substrate (Hsp27).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of Hsp27. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production.
-
To confirm the non-ATP-competitive mechanism, the assay can be repeated with varying concentrations of ATP. The IC50 of a non-ATP-competitive inhibitor should not be significantly affected by the ATP concentration.
Experimental Workflow Diagram
Caption: Workflow for an in vitro MK2 kinase inhibition assay.
Tubulin Polymerization Assay
This protocol describes a method to assess the effect of this compound on tubulin polymerization in vitro.
Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
This compound
-
Paclitaxel (stabilizing control)
-
Vinblastine (destabilizing control)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
On ice, prepare a solution of tubulin in polymerization buffer.
-
Add varying concentrations of this compound, paclitaxel, or vinblastine to the tubulin solution.
-
Add GTP to initiate polymerization.
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) at 37°C. An increase in absorbance indicates microtubule formation.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Western Blot for Phospho-Hsp27
This protocol outlines the detection of phosphorylated Hsp27 in cell lysates by Western blotting to assess the cellular activity of MK2 inhibitors.
Objective: To determine the effect of this compound on the phosphorylation of Hsp27 in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-total-Hsp27, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Hsp27 and a loading control like β-actin.
In Vivo Studies
This compound has been shown to inhibit tumor growth in vivo in xenograft models of breast cancer.[9] However, specific dosing regimens from publicly available literature are not extensively detailed. In general, for in vivo studies in mice, the formulation and dosage of a compound like this compound would need to be empirically determined, taking into account its solubility, stability, and potential toxicity. Administration could be via intraperitoneal (i.p.) injection or oral gavage, with a dosing schedule that maintains a therapeutic concentration at the tumor site.
Conclusion
This compound is a valuable research tool with a complex pharmacological profile. While it is a selective, non-ATP-competitive inhibitor of MK2, its potent anti-cancer effects in several models are primarily attributed to its off-target activity as a tubulin depolymerizing agent. Researchers using this compound should be aware of this dual mechanism of action and design their experiments accordingly to correctly interpret their findings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. onclive.com [onclive.com]
CMPD1: A Dual-Targeting Agent Shifting from Kinase Inhibition to Microtubule Disruption
An In-Depth Technical Guide on the Tubulin Polymerization Inhibition Activity of CMPD1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, initially developed as a non-ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), has emerged as a potent inhibitor of tubulin polymerization. This dual activity has garnered significant interest in its potential as an anticancer agent. Mechanistic studies have revealed that the cytotoxic effects of this compound are largely independent of its MK2 inhibitory function and are instead primarily driven by its ability to disrupt microtubule dynamics. This leads to a cascade of cellular events including G2/M phase cell cycle arrest, defective mitotic spindle formation, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the tubulin polymerization inhibition activity of this compound.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or -destabilizing agents. This compound has been identified as a novel tubulin-depolymerizing agent, exhibiting a mechanism of action that leads to the disruption of the microtubule network.[1][2] Although initially designed as an allosteric inhibitor of MK2, a downstream substrate of p38 MAPK, subsequent research has demonstrated that its potent cytotoxic and anti-proliferative effects in cancer cells are primarily a result of its off-target activity on tubulin.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anticancer effects by directly interfering with the assembly of microtubules. In vitro studies have shown that this compound inhibits the polymerization of tubulin in a concentration-dependent manner.[1][2] This disruption of microtubule dynamics leads to a series of downstream cellular consequences.
Cellular Effects
-
G2/M Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[3][4][5] This has been observed in various cancer cell lines, including those from gastric and breast cancers.[3][5]
-
Apoptosis Induction: Prolonged G2/M arrest and cellular stress induced by microtubule disruption trigger the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to cytochrome c release and subsequent activation of caspases.[3]
-
Defective Mitotic Spindle Formation: Immunofluorescence studies have visually confirmed that treatment with this compound leads to profound disturbances in the microtubule network and the formation of defective mitotic spindles, similar to the effects of other known microtubule-destabilizing agents like vinblastine.[1]
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound as a tubulin polymerization inhibitor.
Caption: Signaling pathway of this compound-induced tubulin depolymerization and apoptosis.
Quantitative Data
The potency of this compound has been evaluated in various cancer cell lines, with key quantitative metrics summarized below.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| U87 | Glioblastoma | Cell Viability | EC50 | 0.61 µM | [2] |
| MKN-45 | Gastric Cancer | Apoptosis (48h) | % Apoptosis at 1 µM | 58.5% | [3] |
| SGC7901 | Gastric Cancer | Colony Formation | Significant Inhibition | Dose-dependent | [3] |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 0.21 µM | [5] |
| CAL-51 | Breast Cancer | Cell Viability | IC50 | Not specified | [5] |
Table 2: Comparative Efficacy of this compound and Other Tubulin Inhibitors in U87 Glioblastoma Cells
| Compound | Target | EC50 | Reference |
| This compound | Tubulin | 0.61 µM | [2] |
| Paclitaxel | Tubulin | 13.1 nM | [2] |
| Vinblastine | Tubulin | 1.21 nM | [2] |
Note: While this compound is less potent than established clinical tubulin inhibitors, it has shown selective toxicity towards glioblastoma cells over normal astrocytes.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the tubulin-inhibiting properties of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[6][7] Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[8]
Typical Protocol:
-
Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[6]
-
Procedure: a. A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice to prevent premature polymerization.[6] b. The test compound (this compound) or vehicle control is added to the reaction mixture. c. The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.[6] d. The absorbance at 340 nm or fluorescence is measured kinetically over a period of time (e.g., 60-90 minutes).[6][9]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors will show a decrease in the polymerization rate and/or the final plateau of the curve compared to the vehicle control.[6]
The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell-Based Microtubule Polymerization Assay
This assay assesses the effect of a compound on the microtubule network within intact cells.
Principle: The assay separates the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions from cell lysates. The amount of tubulin in each fraction is then quantified by Western blotting.[1]
Typical Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., U87) are cultured to a suitable confluency and then treated with this compound, a positive control (e.g., paclitaxel or vinblastine), and a vehicle control for a specified duration.[1]
-
Cell Lysis and Fractionation: a. Cells are lysed in a microtubule-stabilizing buffer. b. The lysate is centrifuged to separate the insoluble pellet (polymerized microtubules) from the soluble supernatant (unpolymerized tubulin dimers).[1]
-
Western Blotting: a. The protein concentrations of the soluble and insoluble fractions are determined. b. Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with an antibody against β-tubulin to detect the amount of tubulin in each fraction. A loading control (e.g., GAPDH) is used for the soluble fraction.[1]
-
Data Analysis: The relative amounts of polymerized and unpolymerized tubulin are quantified and compared between the different treatment groups.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells.
Typical Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or controls.[1]
-
Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access.[8]
-
Immunostaining: a. Cells are incubated with a primary antibody against β-tubulin. b. A fluorescently labeled secondary antibody is then added to bind to the primary antibody.[1] c. The cell nuclei are counterstained with a DNA dye such as DAPI.[1]
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Analysis: The morphology of the microtubule network and mitotic spindles is examined for any abnormalities induced by the compound.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Typical Protocol:
-
Cell Culture and Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[3]
-
Cell Staining: a. Cells are harvested and fixed in ethanol. b. The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases is determined based on their DNA content. An increase in the G2/M population indicates cell cycle arrest at this phase.[3]
Conclusion and Future Directions
This compound represents an intriguing example of a molecule with dual pharmacology, initially developed as a kinase inhibitor but later identified as a potent tubulin polymerization inhibitor. Its ability to induce G2/M cell cycle arrest and apoptosis through microtubule disruption underscores its potential as an anticancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the mechanism of action of this compound and similar compounds.
Future research could focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the structural features of this compound responsible for its tubulin-binding activity could guide the design of more potent and selective analogs.[10][11][12][13][14]
-
Identification of the Binding Site: Determining the precise binding site of this compound on tubulin would provide valuable insights into its mechanism of inhibition and could facilitate the design of novel inhibitors targeting this site.[15][16][17]
-
In Vivo Efficacy: While in vitro studies have demonstrated significant anticancer activity, further investigation in preclinical animal models is necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[5]
-
Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents could lead to more effective cancer treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 8. benthamopen.com [benthamopen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CMPD1: A Microtubule-Targeting Agent with Potential in Glioblastoma Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially identified as a non-ATP-competitive inhibitor of p38α-mediated MAPK-activated protein kinase 2a (MK2a) phosphorylation, CMPD1 has since been repurposed as a potent microtubule-depolymerizing agent with significant cytotoxic effects against glioblastoma cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative effects on cancer cell lines. Signaling pathway and experimental workflow diagrams are included to visually represent its mechanism of action and the methodologies used for its evaluation.
Introduction
This compound was first described as a selective inhibitor of the p38 MAPK signaling pathway, specifically targeting the phosphorylation of MK2a with an apparent Ki of 330 nM.[1] Subsequent research, however, revealed a compelling alternative mechanism for its potent cytotoxic effects, particularly in glioblastoma cell lines. It was discovered that at concentrations effective for inducing cancer cell death, this compound does not inhibit the p38 MAPK-MK2 pathway.[2] Instead, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][3] This dual activity, though initially confounding, has opened new avenues for its investigation as a microtubule-targeting therapeutic agent.
Synthesis of this compound
Proposed Synthetic Protocol
This protocol outlines a two-step process starting from commercially available precursors.
Step 1: Synthesis of 4-chlorophenyl isocyanate
4-chloroaniline can be converted to 4-chlorophenyl isocyanate by reacting it with phosgene or a phosgene equivalent like triphosgene.
-
Materials: 4-chloroaniline, triphosgene, dry toluene, triethylamine.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-chloroaniline (1 equivalent) in dry toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in dry toluene from the dropping funnel.
-
After the addition is complete, add triethylamine (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
The filtrate containing 4-chlorophenyl isocyanate is concentrated under reduced pressure and can be used in the next step without further purification.
-
Step 2: Synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-N'-(5-nitro-2-pyridinyl)urea (this compound)
The synthesized 4-chlorophenyl isocyanate is then reacted with 2-amino-5-nitropyridine.
-
Materials: 4-chlorophenyl isocyanate solution from Step 1, 2-amino-5-nitropyridine, dry dichloromethane (DCM).
-
Procedure:
-
In a separate flask, dissolve 2-amino-5-nitropyridine (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
To this solution, add the 4-chlorophenyl isocyanate solution from Step 1 (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of this compound may form. If so, collect the solid by vacuum filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(4-chlorophenyl)-N,N-dimethyl-N'-(5-nitro-2-pyridinyl)urea (this compound).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Mechanism of Action
Dual Mechanism of Action
This compound was initially characterized as an allosteric inhibitor of p38α, preventing the phosphorylation of its substrate MK2a.[1] However, its cytotoxic effects in glioblastoma cells are independent of this activity.[2] The primary mechanism of its anticancer action is the inhibition of microtubule polymerization.[2][3] This leads to a disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: p38 MAPK signaling pathway and the initially proposed inhibitory role of this compound.
Caption: The established mechanism of this compound as a microtubule depolymerizing agent.
Quantitative Data
The following tables summarize the key quantitative data for this compound's biological activity.
| Parameter | Value | Assay | Reference |
| Apparent Ki | 330 nM | p38α-mediated MK2a phosphorylation | [1] |
| Cell Line | IC50 (µM) at 72h | Reference |
| U87 | ~1 | [2] |
| U87-EGFRvIII | ~1 | [2] |
| A172 | ~1.5 | [2] |
| U251 | ~2 | [2] |
| Assay | Observation | This compound Concentration | Reference |
| In vitro tubulin polymerization | Dose-dependent inhibition of tubulin polymerization | 1-10 µM | [2] |
| In vivo tubulin polymerization (U87 cells) | Reduction in the polymerized tubulin fraction | 5 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Materials: Purified porcine brain tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, positive controls (e.g., paclitaxel for stabilization, vinblastine for destabilization), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer supplemented with GTP.
-
Add this compound or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: Glioblastoma cell lines (e.g., U87, U251), complete culture medium, 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials: Glioblastoma cells, culture medium, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, RNase A, propidium iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Culture cells and treat with this compound or a vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Materials: Glioblastoma cells, culture medium, this compound, Annexin V-FITC, propidium iodide (PI), binding buffer, flow cytometer.
-
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
-
Conclusion
This compound represents a fascinating case of drug repurposing, evolving from a kinase inhibitor to a promising microtubule-targeting agent. Its potent cytotoxic effects against glioblastoma cells, mediated through the disruption of microtubule dynamics, highlight its potential as a lead compound for the development of new anticancer therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs. Further studies are warranted to explore its in vivo efficacy and to optimize its pharmacological properties for clinical applications.
References
Cellular Targets of CMPD1: A Dual Inhibitor of the p38-MK2 Pathway and Microtubule Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CMPD1, initially identified as a selective, non-ATP-competitive inhibitor of the p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), has emerged as a compound with a dual mechanism of action.[1][2] Subsequent research has revealed its potent activity as a microtubule-targeting agent, specifically by inhibiting tubulin polymerization.[3][4] This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of its signaling pathways and experimental workflows. The complex pharmacology of this compound, exhibiting both kinase inhibition and disruption of microtubule dynamics, presents both challenges and opportunities for its therapeutic application, particularly in oncology.
Quantitative Data on this compound's Cellular Targets
The following tables summarize the key quantitative data related to the inhibitory activity and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| p38α-mediated MK2a phosphorylation | Apparent Ki (Kiapp) | 330 nM | In vitro biochemical assay | [1][2][3] |
| Tubulin Polymerization | EC50 | ~0.61 µM | U87 glioblastoma cells | [3] |
Table 2: Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | EC50/IC50 | Notes | Reference |
| U87 | Glioblastoma | 0.61 µM | - | [3] |
| U87-EGFRvIII | Glioblastoma | Cytotoxic | - | [3] |
| A172 | Glioblastoma | Cytotoxic | - | [3] |
| U251 | Glioblastoma | Cytotoxic | - | [3] |
| Primary Human Glioblastoma | Glioblastoma | Cytotoxic | - | [3] |
| CAL-51 | Breast Cancer | Induces prometaphase arrest at ≥1 µM | - | [5] |
| MDA-MB-231 | Breast Cancer | - | Sensitive to this compound treatment | [6] |
| Human Astrocytes | Normal | Not cytotoxic | - | [3] |
| Mouse Microglial BV-2 | Normal | No toxic effect | - | [3] |
| MEF | Normal | No toxic effect | - | [3] |
| RPE1 | Normal | - | Less sensitive than cancer cells | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects through two primary mechanisms: inhibition of the p38-MK2 signaling pathway and disruption of microtubule dynamics.
Inhibition of the p38-MK2 Signaling Pathway
This compound was initially characterized as a non-ATP-competitive inhibitor of p38α MAPK-mediated phosphorylation of MK2.[1][2] This pathway is a critical regulator of cellular responses to stress and inflammation. However, studies have shown that at concentrations where this compound is cytotoxic to glioblastoma cells, it does not inhibit the phosphorylation of MK2 or its downstream substrate, Hsp27, suggesting its cytotoxic effects in these cells are independent of MK2 inhibition.[4][7]
Disruption of Microtubule Dynamics
A significant body of evidence points to tubulin as a primary target of this compound's cytotoxic activity.[3][7] this compound acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization and causing microtubule disruption.[4] This leads to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.[3][7] Notably, this compound has been shown to preferentially depolymerize microtubules at their plus-ends.[5][6]
Experimental Protocols for Target Identification and Validation
The elucidation of this compound's dual mechanism of action has relied on a combination of biochemical and cell-based assays.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory effect of this compound on p38α-mediated MK2 phosphorylation.
-
Methodology: A non-ATP-competitive kinase assay is performed. This typically involves incubating recombinant p38α and MK2a with ATP and a substrate for MK2. The reaction is carried out in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified, often using a radioactive filter binding assay or an antibody-based detection method (e.g., ELISA). The apparent Ki (Kiapp) is calculated from the dose-response curve. It is crucial to also test for inhibition of p38α-mediated phosphorylation of other substrates like MBP and ATF-2 to assess selectivity.[1][2][3]
Tubulin Polymerization Assays
-
Objective: To assess the direct effect of this compound on the polymerization of tubulin into microtubules.
-
Methodology: In vitro tubulin polymerization is monitored by measuring the change in light scattering or fluorescence of a reporter molecule that binds to polymerized microtubules. Purified tubulin is incubated with GTP at 37°C to induce polymerization in the presence and absence of this compound. The absorbance or fluorescence is measured over time to generate polymerization curves.
Microtubule Dynamics in Live Cells
-
Objective: To visualize the real-time effects of this compound on microtubule dynamics in living cells.
-
Methodology: Total Internal Reflection Fluorescence Microscopy (TIRFM) is a powerful technique for this purpose.[5][6] Cells expressing fluorescently tagged tubulin (e.g., GFP-tubulin) or microtubules labeled with fluorescent probes are imaged. GMPCPP-stabilized microtubule seeds can be used to observe the effects on microtubule plus-end dynamics.[5][6] Parameters such as growth rate, shrinkage rate, and catastrophe frequency are measured before and after the addition of this compound.
Cellular Assays for Cytotoxicity and Mechanism of Action
-
Cell Viability Assays: To determine the cytotoxic effects of this compound, various assays can be employed. The ToxiLight bioassay measures adenylate kinase released from damaged cells.[3] Standard MTT or CellTiter-Glo assays are also commonly used.
-
Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) is used to analyze the distribution of cells in different phases of the cell cycle and to quantify G2/M arrest.[7]
-
Apoptosis Assays: Apoptosis can be detected by Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for cleavage of caspase-3 and PARP.
-
Wound Healing Assay: To assess the impact on cell migration, a scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of this compound.[6]
-
Immunofluorescence Microscopy: This technique is used to visualize the microtubule network and mitotic spindle organization. Cells are fixed, permeabilized, and stained with antibodies against α-tubulin and other relevant proteins.
Differentiating On-Target vs. Off-Target Effects
A key challenge in studying this compound is to distinguish between effects mediated by MK2 inhibition and those resulting from microtubule disruption.
-
Genetic Approaches: siRNA-mediated knockdown of MK2 is a crucial experiment.[3][4] If the cytotoxic effects of this compound persist in cells lacking MK2, it strongly suggests an MK2-independent mechanism.
-
Pharmacological Comparison: Comparing the cellular phenotype induced by this compound with that of a highly specific MK2 inhibitor (e.g., MK2-IN-3) and known microtubule-targeting agents (e.g., vinblastine, paclitaxel) can provide valuable insights.[3][6]
Summary and Future Directions
This compound is a fascinating small molecule with a dual mechanism of action, targeting both the p38-MK2 signaling pathway and microtubule dynamics. While initially developed as an MK2 inhibitor, its potent anti-tubulin activity appears to be the primary driver of its cytotoxicity in several cancer cell lines.[3][7] This dual activity could be therapeutically advantageous, as inhibiting the p38-MK2 pathway may enhance the efficacy of microtubule-destabilizing agents.[5][6]
For researchers and drug development professionals, it is critical to consider both targets when interpreting experimental data and designing new studies involving this compound. The off-target effect on tubulin is a prominent feature of this compound and should not be overlooked.[3] Future research should focus on further elucidating the interplay between these two mechanisms of action and exploring the therapeutic potential of dual p38-MK2 and microtubule inhibitors in cancer therapy. The selective cytotoxicity of this compound towards cancer cells over normal cells warrants further investigation into the underlying molecular determinants of this selectivity.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 6. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of CMPD1 in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMPD1, initially characterized as a substrate-selective, non-ATP-competitive inhibitor of the p38/MAPK-activated protein kinase 2 (MK2) pathway, has been repurposed as a potent inducer of mitotic arrest through a mechanism independent of MK2 inhibition.[1][2] Extensive research has revealed that this compound functions as a microtubule-targeting agent, specifically by promoting tubulin depolymerization.[1][3] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to a robust cell cycle arrest in the G2/M phase. This arrest subsequently triggers cellular apoptosis or leads to polyploidy, with a marked selective cytotoxicity towards cancer cells, particularly glioblastoma and breast cancer, while sparing non-malignant cells.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative effects on the cell cycle, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.
Core Mechanism of Action: From Kinase Inhibitor to Microtubule Disruptor
While this compound was developed as an allosteric inhibitor of MK2, its potent anti-proliferative and cytotoxic effects in cancer cells are not mediated by this activity.[1] Studies using siRNA knockdown of MK2 showed no change in the cytotoxic efficacy (IC50) of this compound.[3] Instead, the compound was identified as a novel microtubule-depolymerizing agent.[1]
This compound directly inhibits tubulin polymerization, preventing the assembly of microtubules.[3][5] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). The SAC holds the cell in mitosis until all chromosomes are correctly attached to the spindle, and the failure to form a spindle results in a prolonged G2/M arrest.[1] This sustained arrest ultimately dictates the cell's fate, often leading to programmed cell death (apoptosis).[1][6]
Figure 1: Logical diagram contrasting the initial hypothesis of this compound's action with its validated mechanism.
Quantitative Data on this compound-Induced Mitotic Arrest
The efficacy of this compound in inducing G2/M arrest and its cytotoxicity are dose-dependent and vary across different cancer cell lines.
Table 1: Cytotoxicity of this compound in Glioblastoma Cells
| Cell Line | IC50 Value | Notes | Reference |
| U87 | Submicromolar | Glioblastoma cell line | [3] |
| Various | Submicromolar | Panel of glioblastoma cell lines | [3] |
| Normal Cells | Minimal Toxicity | Primary human microglia, astrocytes, and neurons | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MKN-45 (Gastric Cancer) | Control (DMSO) | - | - | 14.1% | [6] |
| 0.1 µM this compound | - | - | 21.3% | [6] | |
| 0.3 µM this compound | - | - | 29.0% | [6] | |
| 1.0 µM this compound | - | - | 67.7% | [6] | |
| U87 (Glioblastoma) | Control | - | - | - | [1] |
| 1.0 µM this compound (48h) | Decreased | - | Increased (Dose-dependent) | [1] | |
| 5.0 µM this compound (48h) | Decreased | - | Increased (Dose-dependent) | [1] | |
| MDA-MB-231 (Breast Cancer) | ≥1 µM this compound | - | - | Robust Prometaphase Arrest | [7][8] |
Cellular Fates Following this compound-Induced Mitotic Arrest
Prolonged arrest at the G2/M checkpoint due to this compound treatment leads to one of two primary outcomes: apoptosis or mitotic slippage resulting in polyploidy.
-
Apoptosis : The sustained mitotic arrest triggers the intrinsic apoptotic pathway. This is evidenced by the increase in Annexin-V positive cells, cleavage of Poly (ADP-ribose) polymerase (PARP), a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein BAX.[1][6]
-
Polyploidy : Some cells escape the mitotic block without dividing, a process known as mitotic slippage. This results in cells with a DNA content greater than 4n (polyploidy), which are often genetically unstable and may eventually undergo apoptosis.[1][3]
Figure 2: Signaling pathway showing the cellular consequences of this compound-induced mitotic arrest.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.
-
Cell Culture and Treatment : Plate cells (e.g., U87 or MKN-45) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[1][6]
-
Cell Harvesting : Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA.
-
Fixation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis : Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in SubG1 (apoptotic), G1, S, and G2/M phases.[1]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Reagents : Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and purified tubulin (>99% pure).
-
Assay Setup : In a 96-well plate, add tubulin to the polymerization buffer on ice. Add this compound at various concentrations or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation and Measurement : Warm the plate to 37°C to initiate polymerization. Measure the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Interpretation : this compound, as a depolymerizing agent, will inhibit the increase in absorbance compared to the vehicle control.[3]
Immunofluorescence for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells.
-
Cell Culture : Grow cells on sterile glass coverslips in a petri dish. Treat with this compound or DMSO control as required.
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization : Wash again with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking : Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Antibody Staining : Incubate with a primary antibody against α-tubulin overnight at 4°C. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting and Imaging : Wash again and mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the microtubule structure using a fluorescence or confocal microscope. In this compound-treated cells, a diffuse tubulin signal is expected instead of well-defined microtubule filaments.[3]
Figure 3: Experimental workflow for assessing this compound-induced mitotic arrest in cultured cells.
Conclusion and Future Directions
This compound induces mitotic arrest and subsequent cell death in cancer cells through its potent activity as a tubulin depolymerizing agent. This mechanism is independent of its originally reported function as an MK2 inhibitor. The compound's ability to selectively target cancer cells while sparing normal tissue presents a promising therapeutic window.[1][3] The quantitative data consistently show a robust, dose-dependent accumulation of cells in the G2/M phase across various cancer types.[1][6] Future research should focus on optimizing the drug's properties, such as enhancing its blood-brain barrier permeability for glioblastoma therapy, and exploring its efficacy in combination with other chemotherapeutic agents to overcome resistance and enhance therapeutic outcomes.[3]
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
CMPD1 and Apoptosis Induction in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The induction of apoptosis, or programmed cell death, in cancer cells is a cornerstone of many therapeutic strategies. This technical guide provides an in-depth overview of the compound CMPD1 and its role in inducing apoptosis in glioblastoma cells. While initially investigated as an inhibitor of MAPK-activated protein kinase 2 (MK2), subsequent research has revealed that this compound's potent cytotoxic effects in glioblastoma are mediated through a distinct mechanism: the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This guide details the molecular mechanisms, summarizes key quantitative data, provides established experimental protocols, and visualizes the critical signaling pathways and workflows.
Mechanism of Action of this compound in Glioblastoma
Initial studies explored this compound as an allosteric inhibitor of MK2, a downstream target of the p38 MAPK signaling pathway, which is implicated in cell cycle regulation and DNA damage response.[1] However, the cytotoxic activity of this compound in glioblastoma cells was found to be independent of MK2 inhibition.[1][2] Instead, this compound acts as a potent microtubule-depolymerizing agent.[1][2]
By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] This leads to a prolonged arrest of the cell cycle in the G2/M phase, a state known as mitotic arrest.[2][4][5] Unable to complete mitosis, the glioblastoma cells ultimately undergo apoptosis through the intrinsic, or mitochondrial, pathway.[1][2] This process involves the partial activation of the apoptotic machinery during the prolonged mitotic arrest, leading to DNA damage and the induction of p53.[6][7][8]
Signaling Pathways
The induction of apoptosis by this compound-mediated mitotic arrest involves a cascade of molecular events, primarily centered around the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of mitochondrial outer membrane permeabilization.
dot
Caption: this compound Signaling Pathway in Glioblastoma.
Prolonged mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, and the inhibition of anti-apoptotic members such as Bcl-2 itself.[9][10] This shift in the balance promotes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[11] Caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell, culminating in apoptosis.[1][11]
Quantitative Data on this compound in Glioblastoma
The efficacy of this compound has been quantified in various glioblastoma cell lines. The following tables summarize key findings from published literature.
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| U87 | Cell Viability | EC50 | 0.6 - 1.2 | [1] |
| U251 | Cell Viability | EC50 | ~1.0 (estimated) | [1] |
| A172 | Cytotoxicity | IC50 | Low micromolar | [12][13] |
| U87-EGFRvIII | Cytotoxicity | IC50 | Low micromolar | [12] |
Table 2: Apoptosis Induction by this compound in U87 Glioblastoma Cells
| This compound Conc. (µM) | Treatment Time (h) | % Annexin-V Positive Cells (Apoptosis) | Reference |
| 1 | 24 | ~15% | [1] |
| 5 | 24 | ~25% | [1] |
| 1 | 48 | ~20% | [1] |
| 5 | 48 | ~40% | [1] |
Table 3: Effect of this compound on Apoptotic Protein Expression in U87 Cells (48h treatment)
| Protein | Change in Expression | Method | Reference |
| Cleaved PARP | Increased | Western Blot | [1] |
| Bcl-2 | Decreased | Western Blot | [1] |
| Bax | No significant change | Western Blot | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on glioblastoma cells.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
dot
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours at 37°C.[14][15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/EC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection (Annexin V Staining and Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Culture glioblastoma cells and treat with this compound for the specified times.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin.[4]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500g for 5-7 minutes at 4°C).[4][17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI) or DAPI to the cell suspension.[4][18]
-
Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.[4][17]
-
Analysis: Analyze the stained cells immediately by flow cytometry.[17][18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]
Western Blotting for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CMPD1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 is a selective, non-ATP-competitive inhibitor of p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), with an apparent Ki of 330 nM.[1] While initially investigated for its role in the p38/MK2 signaling pathway, subsequent research has revealed that its primary mechanism of cytotoxic action in cancer cells, particularly glioblastoma, is independent of MK2 inhibition.[1][2] Instead, this compound functions as a potent microtubule-depolymerizing agent, inducing mitotic arrest and apoptosis.[1][2]
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a tubulin polymerization assay to assess its direct effect on microtubule dynamics and a cell viability assay to quantify its cytotoxic effects on glioblastoma cells.
Data Presentation
Table 1: Quantitative In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| Apparent Ki (MK2 phosphorylation) | 330 nM | Kinase Assay | - | [1] |
| EC50 (Cell Viability) | Varies (µM range) | Cell Viability Assay | U87 Glioblastoma | [1] |
| IC50 (Tubulin Polymerization) | Not explicitly defined | Tubulin Polymerization Assay | - | [3] |
| Effective Concentration (Mitotic Arrest) | ≥1 µM | Cell-based Assay | Breast Cancer Cells | [4] |
| Effective Concentration (Tubulin Depolymerization) | 5 µM | Cell-based Polymerization Assay | U87 Glioblastoma | [1] |
Signaling Pathway
The following diagram illustrates the established signaling pathway involving p38 MAPK and MK2, and the inhibitory action of this compound.
Figure 1: this compound inhibits p38 MAPK-mediated MK2 phosphorylation.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of microtubules from purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in turbidity, which can be measured spectrophotometrically.
Experimental Workflow
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare a working solution of GTP in General Tubulin Buffer.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the tubulin solution.
-
Add this compound to the desired final concentrations to the respective wells. For control wells, add an equivalent volume of DMSO.
-
Initiate the polymerization reaction by adding the GTP solution to all wells.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance readings against time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the vehicle control. A decrease in the rate and extent of polymerization indicates inhibition of tubulin assembly.
-
Cell Viability Assay in Glioblastoma Cells (MTT Assay)
This assay determines the cytotoxic effect of this compound on glioblastoma cells by measuring their metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by measuring its absorbance.
Experimental Workflow
Figure 3: Workflow for the cell viability (MTT) assay.
Materials:
-
Glioblastoma cell line (e.g., U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the glioblastoma cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
-
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
Application Notes and Protocols for CMPD1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 is a dual-target inhibitor that has garnered significant interest in cancer research. Initially identified as a non-ATP-competitive inhibitor of the p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), with an apparent Ki of 330 nM, it has since been discovered to also function as a potent microtubule-depolymerizing agent.[1][2][3] This latter activity is now considered the primary mechanism for its cytotoxic effects in cancer cells.[1][3] this compound has been shown to induce mitotic arrest, apoptosis, and inhibit cell migration and invasion in various cancer cell lines, particularly glioblastoma and breast cancer.[1][4] Notably, it exhibits selective toxicity towards cancer cells with minimal effects on non-malignant cells.[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its biological effects.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the effective concentrations and observed cellular effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line Type | Cell Line | Effective Concentration (EC50) | Observed Effects | Reference |
| Glioblastoma | U87, U87-EGFRvIII, A172, U251 | 0.6 - 1.2 µM | Reduced cell viability, G2/M arrest, apoptosis, inhibition of tubulin polymerization. | [1] |
| Breast Cancer (TNBC) | MDA-MB-231 | 1 - 10 µM | G2/M arrest, inhibition of cell migration and invasion. | [4] |
| Breast Cancer | Multiple cell lines | > 1 µM | Prometaphase arrest. | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).
-
Reagents and Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Based on the molecular weight of this compound (349.40 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
2. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The optimal seeding density and treatment duration should be determined empirically for each cell line.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., U87, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
-
-
Protocol:
-
Culture the cells in a T75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
3. Cell Viability Assay (AlamarBlue Assay)
This assay measures cell proliferation and cytotoxicity.
-
Reagents and Materials:
-
Cells treated with this compound in a 96-well plate
-
AlamarBlue reagent
-
Plate reader capable of measuring fluorescence or absorbance
-
-
Protocol:
-
Following the treatment period, add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Reagents and Materials:
-
Cells treated with this compound in 6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
After treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (SubG1, G1, S, G2/M).[1]
-
5. Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Reagents and Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Collect both adherent and floating cells and centrifuge.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (or a similar viability dye like 7-AAD) to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour to quantify the percentage of apoptotic cells.[1]
-
6. Western Blot Analysis of the p38-MK2 Pathway
This technique is used to assess the phosphorylation status of key proteins in the p38-MK2 signaling pathway.
-
Reagents and Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-MK2, anti-MK2, anti-p-Hsp27, anti-Hsp27, anti-c-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Treatment of U87 cells with this compound (1 and 5 µM) has been shown to result in a dose- and time-dependent increase in the phosphorylation of p38 MAPK, MK2, and Hsp27, indicating cellular stress.[1] In contrast, at cytotoxic concentrations, this compound did not inhibit the phosphorylation of MK2 and its downstream substrate Hsp27 in glioblastoma cells.[1] Analysis of cleaved PARP (cPARP) can be used as a marker for apoptosis.[1]
-
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
Application Notes and Protocols for CMPD1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 is a dual-target inhibitor that has demonstrated anti-tumor activity in preclinical cancer models. Initially identified as an inhibitor of the p38-regulated/activated protein kinase (MK2), a substrate of p38 MAP kinase, its primary mechanism of cytotoxic action in cancer cells is now understood to be through the disruption of microtubule dynamics. This leads to mitotic arrest and subsequent apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Microtubule Depolymerization: The primary cytotoxic effect of this compound is attributed to its ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induction of apoptosis.
-
p38-MK2 Pathway Inhibition: this compound also inhibits the p38 MAP kinase-activated protein kinase 2 (MK2) signaling pathway. The p38/MK2 pathway is involved in cellular stress responses and inflammation, and its inhibition can sensitize cancer cells to the effects of microtubule-targeting agents.[1][2]
Below is a diagram illustrating the signaling pathways affected by this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of a compound referred to as "Cmpd-1" in breast cancer mouse xenograft models. While the publication does not explicitly state that "Cmpd-1" is the same as the MK2 inhibitor this compound, the context of inhibiting tumor growth in these models provides a valuable starting point for dose-ranging studies.
| Parameter | Value | Reference |
| Compound | Cmpd-1 | [3][4][5] |
| Animal Model | BALB/c Nu/Nu mice with MDA-MB-231 human breast cancer xenografts | [3][4][5] |
| Dosage | Low Dose: 25 mg/kg | [3][4][5] |
| High Dose: 50 mg/kg | [3][4][5] | |
| Administration Route | Oral gavage | [3][4][5] |
| Frequency | Twice daily (at ~12-hour intervals) | [3][4][5] |
| Vehicle | Not specified in the provided text | N/A |
| Efficacy | Significant dose-dependent inhibition of primary tumor growth | [3][4][5] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to prepare a 2.08 mg/mL final solution, a 20.8 mg/mL stock in DMSO can be made.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add 40% (v/v) PEG300 to the tube and mix thoroughly by vortexing.
-
Add 5% (v/v) Tween-80 and mix again.
-
Finally, add 45% (v/v) saline to reach the final volume and mix until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the vehicle control using the same percentages of DMSO, PEG300, Tween-80, and saline, without the this compound.
Mouse Xenograft Model Establishment
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in a solution of PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation and vehicle control
-
Oral gavage needles
-
Animal balance
Protocol:
-
Randomize tumor-bearing mice into treatment and control groups.
-
Weigh each mouse to determine the correct volume of the this compound formulation or vehicle to administer.
-
Administer the this compound formulation or vehicle control via oral gavage at the determined dose (e.g., 25 mg/kg or 50 mg/kg), twice daily.
-
Monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
The following diagram outlines the general workflow for a this compound in vivo efficacy study.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 3. An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer | PLOS One [journals.plos.org]
- 5. An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer | PLOS One [journals.plos.org]
CMPD1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of CMPD1 for experimental use. The following protocols and data are intended to guide researchers in the effective use of this compound in their studies.
Chemical and Physical Properties
This compound is a selective, non-ATP-competitive inhibitor of p38 MAPK-mediated MK2 phosphorylation with an apparent Ki (Kiapp) of 330 nM.[1] It has also been identified as a microtubule-depolymerizing agent, and its cytotoxic effects in glioblastoma cells are attributed to this activity, independent of MK2 inhibition.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀FNO₂ | [1] |
| Molecular Weight | 349.40 g/mol | [1] |
| Appearance | Solid, Off-white to light brown powder | [1] |
| CAS Number | 41179-33-3 | [1] |
Solubility
This compound exhibits solubility in various organic solvents. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mg/mL (286.20 mM) | Requires sonication. | [1] |
| Ethanol | 34.94 mg/mL (100 mM) |
Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following table provides volumes for preparing stock solutions at various concentrations.
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.8620 mL | 14.3102 mL | 28.6205 mL |
| 5 mM | 0.5724 mL | 2.8620 mL | 5.7241 mL |
| 10 mM | 0.2862 mL | 1.4310 mL | 2.8620 mL |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder.
-
Add 2.8620 mL of fresh, high-quality DMSO.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended below.
Storage and Stability
Proper storage of this compound, both in powder form and in solution, is essential to maintain its activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
The following are example protocols for preparing this compound for in vitro and in vivo experiments.
In Vitro Working Solution Preparation
Protocol 2: Dilution for Cell-Based Assays
This protocol is for diluting the DMSO stock solution for use in cell culture experiments. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
For a final concentration of 10 µM in your cell culture medium, dilute the stock solution 1:1000. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion before adding to your cells.
-
Always include a vehicle control (e.g., 0.1% DMSO in medium) in your experiments.
In Vivo Formulation Protocols
For animal studies, this compound needs to be formulated in a vehicle suitable for administration. The following protocols provide formulations that yield a clear solution with a solubility of at least 2.08 mg/mL (5.95 mM).[1]
Protocol 3: Formulation with PEG300 and Tween-80
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% w/v sodium chloride in ddH₂O) to bring the final volume to 1 mL.
-
Mix until the solution is homogeneous and clear.
Protocol 4: Formulation with SBE-β-CD
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Protocol 5: Formulation with Corn Oil
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until the solution is clear. Note that this formulation may not be suitable for long-term dosing studies (over half a month).[1]
Mechanism of Action and Signaling Pathway
This compound was initially developed as an inhibitor of the p38 MAPK/MK2 signaling pathway.[1][2] However, subsequent research has shown that its cytotoxic effects in cancer cells, particularly glioblastoma, are due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2][3][4] This dual activity makes it a compound of interest for cancer research.
Caption: Dual mechanism of action of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate typical workflows for preparing and using this compound in experiments.
Caption: Workflow for this compound stock solution preparation.
Caption: Workflow for in vivo formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microtubule Dynamics with CMPD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 is a small molecule that has emerged as a valuable tool for investigating the intricate dynamics of the microtubule cytoskeleton. Initially identified as a selective inhibitor of the p38-MAPK-activated protein kinase 2 (MK2) pathway, subsequent research has revealed its potent activity as a microtubule-targeting agent. This dual functionality makes this compound a unique compound for dissecting the interplay between signaling pathways and cytoskeletal organization. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying microtubule dynamics.
Mechanism of Action
This compound disrupts microtubule dynamics primarily by inhibiting tubulin polymerization. This action leads to a net depolymerization of the microtubule network, particularly affecting the plus ends of microtubules. The consequences of this disruption are most evident during cell division, where this compound causes defects in mitotic spindle formation, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis in cancer cells. While it was first developed as an inhibitor of the p38-MK2 pathway, its cytotoxic effects in cancer cells are largely attributed to its direct action on tubulin.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on microtubule dynamics and cellular processes.
Table 1: In Vitro Effects of this compound on Tubulin Polymerization
| Assay System | Parameter Measured | Effective Concentration | Observed Effect | Reference |
| In vitro tubulin polymerization | Inhibition of polymerization | 1-10 µM | Concentration-dependent inhibition of tubulin assembly |
Table 2: Cellular Effects of this compound
| Cell Line | Parameter Measured | IC50 / Effective Concentration | Observed Effect | Reference |
| U87 Glioblastoma | Cell Viability (EC50) | Sub-micromolar | Selective toxicity to glioblastoma cells | |
| MDA-MB-231 | G2/M Arrest | 1-10 µM | Dose-dependent G2/M arrest | |
| Breast Cancer Cells | Mitotic Defects | 10 nM | Induction of irreversible mitotic defects | |
| CAL-51 | Cell Migration Inhibition | 100 nM - 10 µM | Significant inhibition of wound closure | |
| MDA-MB-231 | Cell Invasion Inhibition | >100 nM | Significant suppression of breast cancer cell invasion |
Experimental Protocols
Here are detailed protocols for key experiments to study microtubule dynamics using this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., BRB80)
-
This compound stock solution (in DMSO)
-
Microplate reader capable of measuring fluorescence or absorbance
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI) or measurement of turbidity
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter.
-
Add purified tubulin to the reaction mixture.
-
Aliquot the mixture into a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C to allow for microtubule polymerization.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of increase is proportional to the rate of tubulin polymerization.
-
Plot the polymerization rate against the concentration of this compound to determine the inhibitory effect.
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
Materials:
-
Cultured cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fix the cells with the chosen fixative. For optimal microtubule staining, fixation with ice-cold methanol at -20°C for 4 minutes is recommended.
-
Permeabilize the cells if using a paraformaldehyde-based fixative.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Protocol 3: Live-Cell Imaging of Microtubule Dynamics
This protocol enables the real-time observation of microtubule dynamics in living cells treated with this compound.
Materials:
-
Cultured cells expressing a fluorescently tagged microtubule-associated protein (e.g., EGFP-tubulin or EB3-GFP) or stained with a live-cell microtubule dye (e.g., SiR-tubulin).
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Plate cells suitable for live-cell imaging (e.g., in glass-bottom dishes).
-
If using a fluorescent protein, ensure adequate expression. If using a live-cell dye, stain the cells according to the manufacturer's protocol. For SiR-tubulin, a final concentration of 100 nM can be used.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline time-lapse images of microtubule dynamics before adding the compound.
-
Carefully add this compound or vehicle control to the imaging dish.
-
Continue acquiring time-lapse images to observe the effects of this compound on microtubule polymerization, depolymerization, and catastrophe frequency.
-
Analyze the images using appropriate software to quantify microtubule dynamics parameters.
Visualizations
Signaling Pathway
Application Notes and Protocols for CMPD1 in the Inhibition of Cancer Cell Migration and Invasion
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metastasis, the process of cancer cell dissemination from a primary tumor to distant sites, is a major cause of cancer-related mortality. Cell migration and invasion are critical early steps in the metastatic cascade, making them key targets for therapeutic intervention. CMPD1 is a cell-permeable compound that has demonstrated efficacy in inhibiting the migration and invasion of various cancer cell types, particularly breast cancer.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study and potentially inhibit cancer cell motility.
This compound exhibits a dual mechanism of action, functioning as both an inhibitor of MAP kinase-activated protein kinase 2 (MK2), a downstream effector of the p38 MAPK signaling pathway, and as a microtubule-depolymerizing agent.[1][2][3] The p38 MAPK/MK2 pathway is implicated in inflammatory responses and cell stress, and its dysregulation can contribute to cancer progression. By inhibiting MK2, this compound disrupts this signaling cascade. Simultaneously, its ability to induce microtubule depolymerization affects cell structure, division, and motility.[2][3] This combined activity leads to a potent anti-migratory and anti-invasive effect on cancer cells.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in inhibiting cancer cell migration and invasion, as determined by wound healing and Transwell assays in breast cancer cell lines.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Result | Reference |
| CAL-51 (H2B-mScarlet) | Wound Healing | 100 nM | 48 hours | Significant inhibition of wound closure | [2] |
| CAL-51 (H2B-mScarlet) | Wound Healing | 500 nM | 48 hours | More pronounced inhibition of wound closure | [2] |
| CAL-51 (H2B-mScarlet) | Wound Healing | 1 µM | 48 hours | Strong inhibition of wound closure | [2] |
| CAL-51 (H2B-mScarlet) | Wound Healing | 10 µM | 48 hours | Complete inhibition of wound closure | [2] |
| MDA-MB-231 | Transwell Invasion | 100 nM | Not Specified | Significant suppression of breast cancer cell invasion | [2] |
| MDA-MB-231 | Transwell Invasion | 1 µM | Not Specified | Complete abolishment of cancer cell invasion | [2] |
Signaling Pathway
This compound's inhibitory effect on cancer cell migration and invasion is mediated through the disruption of key signaling pathways that control cytoskeletal dynamics. A primary mechanism involves the inhibition of the p38 MAPK/MK2 signaling cascade, which subsequently impacts the LIMK/cofilin pathway, a critical regulator of actin filament dynamics.
Caption: this compound inhibits the p38/MK2 pathway and microtubule dynamics.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on the collective migration of a sheet of cells.
Experimental Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest (e.g., CAL-51, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile 200 µL pipette tips or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells have reached >90% confluency, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Washing:
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with serum-free medium (to minimize cell proliferation) containing the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wounds at Time 0 using a phase-contrast microscope at low magnification (e.g., 4x or 10x).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Acquire images of the same wound fields at regular intervals (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the Time 0 wound area.
-
Transwell Invasion Assay
This assay measures the ability of individual cells to invade through a basement membrane matrix in response to a chemoattractant.
Experimental Workflow:
Caption: Workflow for the Transwell invasion assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Matrigel Basement Membrane Matrix
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for your cell line, a 1:3 to 1:6 dilution is a good starting point).
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution (e.g., 50-100 µL for a 24-well insert).
-
Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Serum-starve the cancer cells for 18-24 hours prior to the assay to enhance their response to the chemoattractant.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in serum-free medium at a concentration of approximately 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Cell Seeding:
-
Add the cell suspension containing the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control to the upper chamber of the Matrigel-coated inserts (e.g., 100-200 µL for a 24-well insert).
-
-
Assay Assembly:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the multi-well plate (e.g., 600 µL for a 24-well plate).
-
Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles between the insert membrane and the lower medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for your cell line's invasive potential (typically 24-48 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.
-
Thoroughly wash the inserts with water to remove excess stain and allow them to air dry.
-
Image multiple random fields of the lower surface of the membrane using a microscope.
-
Count the number of stained, invaded cells per field. Calculate the average number of invaded cells for each condition.
-
Troubleshooting
-
Low cell migration/invasion in control group: Ensure cells are healthy and not over-confluent before starting the assay. Optimize serum-starvation time and chemoattractant concentration.
-
High variability between replicates: Ensure uniform cell seeding and consistent wound creation. For Transwell assays, ensure the Matrigel coating is even and free of bubbles.
-
This compound cytotoxicity: At higher concentrations or with prolonged incubation, this compound may induce cell death. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to distinguish between anti-migratory/invasive effects and cytotoxicity.
Conclusion
This compound serves as a valuable research tool for investigating the molecular mechanisms of cancer cell migration and invasion. Its dual inhibitory action on the p38-MK2 pathway and microtubule dynamics provides a multi-pronged approach to disrupting cell motility. The provided protocols offer a framework for utilizing this compound in in vitro models to further elucidate its therapeutic potential. Proper optimization of experimental conditions for specific cell lines is crucial for obtaining robust and reproducible results.
References
- 1. MAPKAPK-2-mediated LIM-kinase activation is critical for VEGF-induced actin remodeling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following CMPD1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cultured cells following treatment with CMPD1, a selective inhibitor of p38 MAPK-mediated MK2 phosphorylation. Additionally, this document outlines the signaling pathway of this compound and provides a comprehensive experimental workflow.
Introduction
This compound is a valuable research tool for investigating the p38 MAPK/MK2 signaling cascade. It functions as a non-ATP-competitive inhibitor of p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2).[1] The p38 MAPK pathway is a critical regulator of cellular processes, including inflammation, cell cycle, and apoptosis. Interestingly, some studies suggest that at higher concentrations, this compound can induce mitotic arrest and apoptosis through microtubule depolymerization, independent of its MK2 inhibitory activity.[2][3][4] Immunofluorescence is an essential technique to visualize the subcellular localization and expression levels of target proteins affected by this compound treatment. This protocol provides a robust framework for obtaining high-quality immunofluorescence data.
Signaling Pathway of this compound Inhibition
References
- 1. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of CMPD1-Induced Cell Cycle Arrest
For Research Use Only.
Introduction
CMPD1 is a dual-target inhibitor that has demonstrated potent anti-proliferative effects in various cancer cell lines.[1][2][3][4] Initially identified as an inhibitor of the p38-regulated/activated protein kinase (MK2), a component of the p38 MAPK signaling pathway, subsequent studies have revealed its function as a microtubule-depolymerizing agent.[1][2][3][4] This dual mechanism of action converges to induce a robust cell cycle arrest at the G2/M phase, making this compound a compound of interest in cancer research and drug development.[2][3][5] Flow cytometry is an indispensable technique for quantifying the effects of compounds like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately measured.[6][7][8][9] These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms that lead to G2/M cell cycle arrest:
-
Microtubule Depolymerization: this compound directly interferes with microtubule dynamics by promoting their depolymerization.[1][3][4] This disruption of the microtubule network activates the spindle assembly checkpoint (SAC), preventing cells from progressing from metaphase to anaphase and leading to a mitotic arrest.[1]
-
Inhibition of the p38-MK2 Signaling Pathway: While initially thought to be its primary mode of action, the inhibition of the p38-MK2 pathway by this compound also contributes to its anti-proliferative effects.[2][3][4] This pathway is involved in regulating various cellular processes, including cell cycle checkpoints.
Furthermore, studies have shown that this compound treatment can lead to the downregulation of the oncogene c-Myc, which plays a crucial role in cell cycle progression.[5] The interplay of these mechanisms results in a significant accumulation of cells in the G2/M phase of the cell cycle.
Data Presentation
The following tables summarize the quantitative data on this compound-induced G2/M phase cell cycle arrest in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in MKN-45 Human Gastric Cancer Cells
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 68.3 | 17.6 | 14.1 |
| 0.1 | 62.1 | 16.6 | 21.3 |
| 0.3 | 55.7 | 15.3 | 29.0 |
| 1.0 | 20.1 | 12.2 | 67.7 |
Data adapted from a study on MKN-45 cells treated for 24 hours.[6]
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Triple-Negative Breast Cancer Cells
| This compound Concentration (µM) | % Cells in G2/M Phase |
| 0 (DMSO) | ~15 |
| 1 | ~30 |
| 5 | ~55 |
| 10 | ~70 |
Approximate values derived from graphical data on MDA-MB-231 cells treated for 24 hours.[3]
Table 3: Time-Course of this compound-Induced G2/M Arrest in U87 Glioblastoma Cells
| Time (hours) | % Cells in G2/M Phase (5 µM this compound) |
| 0 | ~15 |
| 12 | ~30 |
| 24 | ~50 |
| 48 | ~65 |
Approximate values derived from graphical data on U87 cells.[2]
Mandatory Visualization
Caption: this compound's dual mechanism leading to G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cells of interest (e.g., MKN-45, MDA-MB-231, U87) in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest.
-
Adherence: Allow the cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0, 5.0, 10.0 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Protocol 2: Cell Harvesting and Fixation
-
Harvesting Adherent Cells:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Add 200-300 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Fixation:
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in 300 µL of ice-cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension to achieve a final concentration of 70% ethanol.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Washing: Carefully decant the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free). Incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained.[6]
-
Propidium Iodide Staining: Add 5 µL of a 1 mg/mL Propidium Iodide stock solution to each tube for a final concentration of 10 µg/mL. Gently mix.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Workflow for flow cytometry analysis of cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. igbmc.fr [igbmc.fr]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Measuring the Effect of CMPD1 on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 is a dual-target inhibitor that has been shown to impact both the p38 MAPK-MK2 signaling pathway and microtubule dynamics.[1][2] While initially identified as an inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2), subsequent research has revealed its potent effects on tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3][4] This document provides detailed protocols for key experiments to measure the effect of this compound on tubulin polymerization, presents quantitative data from published studies, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on tubulin polymerization and related cellular processes as reported in the literature.
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| In vivo Tubulin Polymerization | U87 cells | 5 µM | Reduced the fraction of insoluble (polymerized) tubulin. | [1][3] |
| Mitotic Defects | Cancer cells | 10 nM | Sufficient to induce irreversible mitotic defects. | [2] |
| Prometaphase Arrest | Breast cancer cell lines | ≥1 µM | Induced robust prometaphase arrest. | [2] |
| Cytotoxicity | Glioblastoma cells | Up to 10 µM | Cytotoxic effects are independent of MK2 inhibition and are attributed to microtubule-targeting activity. | [3] |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) or fluorescence.[5][6][7]
Materials:
-
Lyophilized tubulin (e.g., porcine brain tubulin)[1]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[5]
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Negative control: Vinblastine or Nocodazole (destabilizers)[1][3][5]
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm[5][8]
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.[5] Keep on ice.
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Add this compound to the desired final concentration to the appropriate wells of a 96-well plate. Include wells for vehicle control (DMSO), positive control (e.g., 10 µM paclitaxel), and negative control (e.g., 10 µM vinblastine).[1][5]
-
Pre-warm the microplate reader to 37°C.[5]
-
To initiate polymerization, add the tubulin reaction mixture to each well.
-
Immediately place the plate in the pre-warmed plate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[5][9]
-
Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate, and the final plateau, comparing the this compound-treated samples to the controls.
Cell-Based Tubulin Polymerization Assay
This assay determines the ratio of polymerized (insoluble) to unpolymerized (soluble) tubulin within cells treated with this compound.[1][3]
Materials:
-
U87 glioblastoma cells (or other suitable cell line)[1]
-
Cell culture medium and supplements
-
This compound
-
Paclitaxel and Vinblastine (for controls)[1]
-
Lysis buffer (e.g., containing 0.1% Triton X-100, protease and phosphatase inhibitors)
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-β-tubulin antibody[1]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Plate U87 cells and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 5 µM), paclitaxel (e.g., 300 nM), vinblastine (e.g., 300 nM), or vehicle (DMSO) for 1 hour.[1]
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the insoluble (polymerized) tubulin in the pellet from the soluble (unpolymerized) tubulin in the supernatant.
-
Carefully collect the supernatant. Resuspend the pellet in an equal volume of lysis buffer.
-
Determine the protein concentration of both the soluble and insoluble fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-β-tubulin antibody.
-
Quantify the band intensities to determine the relative amounts of polymerized and unpolymerized tubulin in each condition.
Immunofluorescence Microscopy of the Microtubule Network
This method allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within cells.[1]
Materials:
-
U87 cells (or other suitable cell line)[1]
-
Glass coverslips
-
Cell culture medium
-
This compound and control compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-β-tubulin antibody (e.g., Alexa Fluor 488-labeled)[1]
-
Nuclear counterstain (e.g., DAPI)[1]
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed U87 cells on glass coverslips in a petri dish and allow them to attach.
-
Treat the cells with this compound (e.g., for 24 hours) or control compounds.[1]
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with 1% BSA for 30 minutes.
-
Incubate the cells with the primary anti-β-tubulin antibody for 1 hour at room temperature.
-
If the primary antibody is not fluorescently labeled, wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI for 5 minutes.[1]
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for changes such as microtubule depolymerization, bundling, or abnormal mitotic spindle formation.[1]
Visualizations
Caption: Experimental workflow for measuring this compound's effect on tubulin.
Caption: Dual inhibitory mechanism of this compound on signaling and tubulin.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 3. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application of CMPD1 in High-Throughput Screening for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD1 has emerged as a compound of interest in cancer research, initially investigated for its role as a selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key component of the p38 MAPK signaling pathway.[1][2] However, extensive research has revealed that the cytotoxic effects of this compound in various cancer cell lines, particularly glioblastoma, are independent of MK2 inhibition.[1] Instead, this compound functions as a potent microtubule-depolymerizing agent, inducing mitotic arrest and subsequent apoptosis.[1][3] This off-target activity makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics targeting microtubule dynamics.
This application note provides detailed protocols and data for utilizing this compound in HTS assays to identify and characterize compounds that affect cell viability and microtubule-dependent processes.
Mechanism of Action
While initially designed to inhibit the p38 MAPK/MK2 pathway, the primary anti-cancer activity of this compound at cytotoxic concentrations is not through this mechanism.[1] Instead, this compound directly targets tubulin, preventing its polymerization into microtubules.[1][3] This disruption of the microtubule network leads to a cascade of cellular events, including:
-
G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle prevents cells from progressing through mitosis.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[1]
The p38 MAPK/MK2 signaling pathway is involved in cellular stress responses, and interestingly, at higher concentrations, this compound has been observed to induce the phosphorylation of p38 MAPK and MK2, suggesting it may cause cellular stress.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various glioblastoma cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| U87 | AlamarBlue Cell Viability | EC50 | < 1 µM | [2] |
| U87-EGFRvIII | AlamarBlue Cell Viability | EC50 | ~1 µM | [1] |
| A172 | AlamarBlue Cell Viability | EC50 | ~1 µM | [1] |
| U251 | AlamarBlue Cell Viability | EC50 | ~1 µM | [1] |
| MK2 Phosphorylation | Apparent Ki | Ki | 330 nM | [2][4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[5] Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.[6]
Experimental Protocols
High-Throughput Screening for Cell Viability
This protocol outlines a general workflow for a high-throughput screening campaign to identify compounds that affect cancer cell viability, using this compound as a positive control.
1. Cell Culture and Seeding:
-
Culture glioblastoma cell lines (e.g., U87, A172) in appropriate media and conditions.
-
Harvest cells and seed them into 96-well or 384-well microplates at a predetermined density. The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay period.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a dilution series of test compounds and this compound (as a positive control) in the appropriate cell culture medium. A typical concentration range for this compound would be from 0.001 µM to 10 µM.[1]
-
Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Add the compounds to the respective wells of the cell plates.
3. Incubation:
-
Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.[1]
4. Cell Viability Assay (e.g., AlamarBlue):
-
Prepare the AlamarBlue reagent according to the manufacturer's instructions.
-
Add the AlamarBlue reagent to each well and incubate for 2-4 hours, or until a sufficient color change is observed.
-
Measure the fluorescence or absorbance using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the EC50 values for active compounds.
Apoptosis Assay (Annexin V Staining)
This protocol can be used as a secondary assay to confirm that the observed decrease in cell viability is due to apoptosis.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with test compounds or this compound (e.g., 1 µM and 5 µM) for 48-72 hours.[1]
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
Troubleshooting & Optimization
Technical Support Center: CMPD1 Apoptosis Induction
Welcome to the technical support center for CMPD1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of the cell cycle, particularly during mitosis.[1][3] By inhibiting PLK1, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][4] This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][5] Key downstream events include the activation of caspases, such as caspase-3, and the cleavage of proteins like PARP.[1][3][5]
Q2: I'm not observing any apoptosis after treating my cells with this compound. What are the common reasons for this?
A2: Several factors could contribute to a lack of apoptosis. These can be broadly categorized as:
-
Cell Line-Specific Resistance: Not all cell lines are equally sensitive to PLK1 inhibition.[6][7] Resistance can be linked to the expression levels of anti-apoptotic proteins like Mcl-1.[6][7]
-
Suboptimal Experimental Conditions: The concentration of this compound, incubation time, and cell confluency can all significantly impact the outcome.
-
Compound Instability or Poor Solubility: this compound, like many small molecules, can have stability and solubility issues in cell culture media, leading to a lower effective concentration.[2][8]
-
Incorrect Assessment of Apoptosis: The timing of your analysis and the specific apoptosis assay used are crucial for detecting the apoptotic window.[9][10]
Q3: How do I choose the right concentration of this compound and the optimal incubation time?
A3: The effective concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.[11] A typical starting concentration range for this compound is 1-10 µM.[4][12] Regarding incubation time, G2/M arrest is often observed within 24 hours, while apoptosis may become more apparent at later time points, such as 48 to 72 hours.[4][5] A time-course experiment is essential to capture the peak of the apoptotic response.
Troubleshooting Guides
Issue 1: No significant increase in apoptotic cells detected by Annexin V/PI staining.
This is a common issue that can often be resolved by systematically checking your experimental setup.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response curve (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection. |
| Cell Line Resistance | Consider using a different cell line known to be sensitive to PLK1 inhibitors. Alternatively, investigate the expression of anti-apoptotic proteins like Mcl-1.[6][7] |
| This compound Solubility/Stability Issues | Prepare fresh this compound stock solutions in anhydrous DMSO.[2][8] When diluting in media, ensure rapid mixing to prevent precipitation.[8] Consider using a formulation with solubilizing agents if problems persist.[2] |
| Sub-optimal Cell Health/Confluency | Ensure cells are healthy and in the exponential growth phase before treatment. High confluency can affect drug sensitivity. |
| Problems with Apoptosis Assay | Verify your Annexin V/PI staining protocol. Include positive and negative controls to ensure the assay is working correctly.[13] |
Experimental Workflow for Troubleshooting Annexin V/PI Staining:
Caption: Troubleshooting workflow for this compound-induced apoptosis.
Issue 2: No activation of Caspase-3 observed.
Caspase-3 is a key executioner caspase in the apoptotic pathway.[14] A lack of its activation suggests an issue upstream in the signaling cascade or with the assay itself.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Upstream Signaling Block | The apoptotic signal may be blocked before it reaches caspase-3. Investigate the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax, Mcl-1) via Western blot.[3] A high Bcl-2/Bax ratio can inhibit apoptosis.[3] |
| Insufficient Drug Potency | The concentration of this compound may not be high enough to induce a strong enough G2/M arrest to trigger apoptosis. Refer to the dose-response troubleshooting for Issue 1. |
| Timing of Assay | Caspase-3 activation is a transient event. You may be missing the peak activation window. Perform a time-course experiment and collect samples at multiple time points. |
| Caspase-3 Assay Issues | Ensure your Caspase-3 activity assay is functioning correctly. Use a known apoptosis inducer (e.g., staurosporine) as a positive control.[15] Check the expiration dates and proper storage of all reagents.[16] |
| Cell Line Specifics | Some cell lines may utilize caspase-independent cell death pathways. Consider investigating other markers of cell death. |
Signaling Pathway of this compound-Induced Apoptosis:
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and may need optimization for your specific cell line and flow cytometer.
-
Cell Preparation:
-
Plate cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control (DMSO) and an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[13] Suspension cells can be collected directly.
-
Wash the cells twice with cold PBS.[13]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[19]
-
Use appropriate controls to set up compensation and gates for:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)[13]
-
-
Colorimetric Caspase-3 Activity Assay
This protocol is based on the cleavage of a colorimetric substrate by active caspase-3.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells by treating with this compound.
-
Collect 3-5 x 10^6 cells per sample and pellet them.[16]
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[16]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[16]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[16]
-
-
Assay Procedure:
-
Determine the protein concentration of your cell lysates.
-
To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Read the absorbance at 400-405 nm using a microplate reader.[16]
-
Compare the absorbance of your this compound-treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
-
Quantitative Data Summary
The following table provides a summary of reported IC50 values for PLK1 inhibitors in various cancer cell lines. Note that these values can vary depending on the specific inhibitor and the experimental conditions used.
| Cell Line | Cancer Type | PLK1 Inhibitor | IC50 (nM) | Reference |
| CHP100 | Sarcoma | TAK-960 | Low nM range | [6][7] |
| MPNST | Sarcoma | TAK-960 | Low nM range | [6][7] |
| LS141 | Sarcoma | TAK-960 | Low nM range | [7] |
| HCT116 | Colorectal Cancer | BI6727 | Not specified | [3] |
| DLD-1 | Colorectal Cancer | BI6727 | Not specified | [3] |
| Various | Various | Compound 1 | 10-50 µM | [20] |
| Various | Various | Compound 2 | 10-50 µM | [20] |
Note: This data is for reference only. It is crucial to determine the IC50 of this compound in your specific experimental system.[11]
References
- 1. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 13. bosterbio.com [bosterbio.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CMPD1 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CMPD1 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cytotoxicity?
A1: While initially developed as a non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), the cytotoxic effects of this compound in cancer cells are primarily independent of MK2 inhibition.[1] this compound acts as a microtubule-depolymerizing agent.[2][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][2][4]
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and incubation time. For example, in glioblastoma cell lines, the EC50 values for cell viability reduction have been reported to be in the range of 0.6 to 1.2 µM after 72 hours of treatment.[1] In some breast cancer cell lines, concentrations as low as 10 nM have been shown to be sufficient to induce irreversible mitotic defects.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution in DMSO is commonly used. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.5%).
Q4: Which cytotoxicity assay is most suitable for use with this compound?
A4: Several cytotoxicity assays can be used with this compound, each with its own advantages and potential limitations.
-
Metabolic Assays (MTT, MTS): These assays measure the metabolic activity of cells as an indicator of viability. Since this compound can induce cell cycle arrest and apoptosis, which affect metabolic activity, these assays are generally suitable. However, it's important to be aware that some compounds can directly interfere with mitochondrial reductases, potentially leading to inaccurate results.[6][7]
-
Membrane Integrity Assays (LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity. They are a good alternative or complementary assay to metabolic assays, as they are not directly dependent on the metabolic state of the cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays can confirm that the observed cytotoxicity is due to apoptosis, which is the expected mechanism of cell death induced by this compound.
It is often recommended to use at least two different cytotoxicity assays based on different principles to confirm the results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| This compound precipitation in the culture medium. | Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Add the this compound stock solution to pre-warmed media and mix gently but thoroughly.[8] Observe the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a three-step dilution protocol: 1) dissolve in DMSO, 2) dilute in a small volume of serum-free media, and 3) dilute to the final concentration in complete media.[8][9][10] | |
| Unexpected dose-response curve (e.g., non-sigmoidal, hormesis) | This compound may have complex effects on cell signaling at different concentrations. At higher concentrations (5–10µM), this compound has been shown to induce the p38 MAPK–MK2 pathway, which could lead to cellular stress responses that might affect viability in a non-linear manner.[1] | Carefully evaluate a wide range of concentrations. Consider shorter incubation times to capture the primary cytotoxic effects before secondary stress responses are fully activated. |
| Interference of this compound with the assay components. | Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT or MTS by this compound itself). | |
| Discrepancy between MTT/MTS and LDH assay results | This compound may affect mitochondrial function and metabolic activity before causing loss of membrane integrity. This can lead to a decrease in the MTT/MTS signal that is not yet reflected in the LDH release.[7] | This is an expected outcome for compounds that induce apoptosis. It highlights the importance of using multiple assays to get a complete picture of the cytotoxic effects. Consider the results from both assays in your interpretation. An early decrease in metabolic activity followed by an increase in LDH release is consistent with apoptosis. |
| Low signal or small dynamic range in the assay | Cell density is too low or too high. | Optimize the cell seeding density for your specific cell line. A cell titration experiment should be performed to determine the linear range of the assay. |
| Incubation time is too short or too long. | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. | |
| High background in LDH assay | LDH present in the serum of the culture medium. | Use a low-serum medium during the assay or a serum-free medium if the cells can tolerate it for the duration of the experiment. Always include a background control (medium with serum but without cells) and subtract this value from all other readings. |
| Lysis of cells during handling. | Handle the plates gently. When collecting the supernatant for the LDH assay, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells and then carefully remove the supernatant. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Release Assay for this compound Cytotoxicity
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell culture medium (preferably low serum)
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the this compound-treated wells.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
-
Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a specific volume of the cell-free supernatant (as per the kit protocol) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental and control wells.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines. It is important to note that IC50/EC50 values can vary depending on the specific experimental conditions, including the cytotoxicity assay used and the incubation time.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / EC50 (µM) | Reference |
| U87 | Glioblastoma | AlamarBlue | 72 | 0.61 | [1] |
| U87-EGFRvIII | Glioblastoma | AlamarBlue | 72 | 0.82 | [1] |
| A172 | Glioblastoma | AlamarBlue | 72 | 1.2 | [1] |
| U251 | Glioblastoma | AlamarBlue | 72 | 0.98 | [1] |
| MDA-MB-231 | Breast Cancer | Flow Cytometry | - | G2/M arrest at 1-10 µM | [4] |
| MKN-45 | Gastric Cancer | Colony Formation | - | Growth inhibition | [2] |
| SGC7901 | Gastric Cancer | Colony Formation | - | Growth inhibition | [5] |
Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound's cytotoxic mechanism of action.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for this compound cytotoxicity assays.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CMPD1 off-target effects in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of CMPD1 in cellular models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity or cell death at concentrations intended to inhibit MK2. | This compound has a significant off-target effect as a microtubule-depolymerizing agent, which induces apoptosis independently of MK2 inhibition.[1][2] | 1. Confirm On-Target vs. Off-Target Effect: Use a structurally unrelated MK2 inhibitor as a control. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2] 2. Dose-Response Curve: Perform a dose-response experiment to determine the EC50 for cytotoxicity in your cell line. Compare this to the reported Ki for MK2 (330 nM).[2][3] 3. Validate Tubulin Disruption: Assess microtubule integrity via immunofluorescence staining of α-tubulin. |
| Cells arrest in the G2/M phase of the cell cycle. | Disruption of microtubule dynamics by this compound leads to mitotic spindle defects and activates the spindle assembly checkpoint, causing a G2/M arrest.[1] | 1. Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to quantify the percentage of cells in each phase of the cell cycle. 2. Mitotic Marker Analysis: Use western blotting to check the levels of mitotic markers such as phosphorylated histone H3. |
| No inhibition of MK2 phosphorylation is observed at concentrations that cause cell death. | The cytotoxic effects of this compound are primarily due to tubulin depolymerization, which can occur at concentrations that do not effectively inhibit MK2 in a cellular context.[2] | 1. Western Blot for p-Hsp27: Assess the phosphorylation of Hsp27, a downstream target of MK2, to determine if the MK2 pathway is inhibited at the concentrations used. 2. Consider Alternative Inhibitors: If specific MK2 inhibition is required, consider using an alternative, structurally different MK2 inhibitor. |
| Contradictory results compared to genetic knockdown of MK2. | The phenotype observed with this compound (e.g., apoptosis, G2/M arrest) is not mediated by MK2 inhibition and therefore will not match the phenotype of MK2 knockdown.[2] | 1. Acknowledge Off-Target Effects: Recognize that this compound's primary mechanism of action at cytotoxic concentrations is through tubulin depolymerization.[2] 2. Use Appropriate Controls: Include negative controls (vehicle) and positive controls for microtubule disruption (e.g., nocodazole, vinblastine) to properly interpret your results.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary and most well-documented off-target effect of this compound is the inhibition of tubulin polymerization.[2][3] This leads to microtubule depolymerization, disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis.[1] This cytotoxic activity is independent of its intended target, MAPK-activated protein kinase 2 (MK2).[2]
Q2: At what concentrations are the off-target effects of this compound observed?
A2: The off-target effects of this compound on tubulin are typically observed in the low micromolar range. For example, in U87 glioblastoma cells, the EC50 for cytotoxicity is approximately 0.61 µM.[2] It is important to note that these cytotoxic concentrations may not effectively inhibit the MK2 pathway in cellular assays.[2]
Q3: How can I differentiate between the on-target (MK2 inhibition) and off-target (tubulin depolymerization) effects of this compound in my experiments?
A3: To dissect the on-target versus off-target effects, you can perform the following control experiments:
-
Use a structurally unrelated MK2 inhibitor: Compare the phenotype induced by this compound with that of another MK2 inhibitor that does not have tubulin-targeting activity.[2]
-
Genetic knockdown of MK2: Use siRNA or shRNA to deplete MK2 and observe if the phenotype matches that of this compound treatment. A mismatch would suggest an off-target effect.[2]
-
Assess downstream MK2 signaling: Measure the phosphorylation of Hsp27, a known substrate of MK2, by Western blot to confirm if this compound is inhibiting the MK2 pathway at the concentrations used in your experiments.
Q4: What are the observable cellular consequences of this compound's off-target effects?
A4: The cellular consequences of this compound's off-target tubulin depolymerization activity include:
-
G2/M phase cell cycle arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint.[1]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, which can be observed by an increase in Annexin V-positive cells and cleavage of PARP.
-
Changes in cell morphology: Cells may appear rounded or show other morphological changes consistent with cytoskeletal disruption.[2]
Q5: Are there any other known off-target effects of this compound?
A5: While the most significant and widely reported off-target effect of this compound is tubulin depolymerization, like many kinase inhibitors, it may have other off-target activities, especially at higher concentrations. However, the tubulin-targeting effect is the primary driver of its cytotoxicity in many cancer cell lines.
Data on this compound Activity
Table 1: On-Target and Off-Target Activities of this compound
| Target | Activity | Value | Cell Line/System |
| MK2 | Inhibition (Ki) | 330 nM | Biochemical Assay |
| Tubulin | Cytotoxicity (EC50) | 0.61 µM | U87 Glioblastoma Cells[2] |
| Tubulin | Cytotoxicity (EC50) | 5.65 µM | Astrocytes[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for externalized phosphatidylserine.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[6]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[1][7]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[1]
-
PI Staining: Add propidium iodide to the cell suspension and incubate in the dark.[1]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing tubulin protein, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer.[8][9][10]
-
Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a polymerization enhancer, vinblastine as a depolymerizer) to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[8][9]
Immunofluorescence Staining for Microtubules
This protocol is for visualizing the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with ice-cold methanol or paraformaldehyde.[11][12]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin.[11]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.[11]
Visualizations
Caption: Intended signaling pathway of this compound as an MK2 inhibitor.
Caption: Off-target mechanism of this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. maxanim.com [maxanim.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CMPD1 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating resistance to CMPD1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-target inhibitor that concurrently suppresses the p38-MK2 signaling pathway and microtubule dynamicity.[1] It has been shown to induce mitotic defects specifically in cancer cells and inhibit tumor growth and invasion.[1]
Q2: My cancer cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What could be the reason?
This phenomenon is likely due to the development of acquired resistance. Continuous exposure to a drug can lead to the selection of a subpopulation of cells that have developed mechanisms to evade the drug's effects.
Q3: What are the potential mechanisms of resistance to this compound?
Given that this compound has two distinct targets, resistance could emerge from alterations affecting either or both mechanisms of action:
-
Resistance to p38/MK2 Pathway Inhibition:
-
Activation of Bypass Signaling Pathways: Cancer cells may compensate for the inhibition of the p38/MK2 pathway by upregulating alternative survival pathways. For instance, increased signaling through the EGFR (Epidermal Growth Factor Receptor) pathway has been observed in cells resistant to p38 inhibitors.
-
Enhanced "Stemness": The p38 pathway can be involved in regulating the stem-like properties of cancer cells. Resistance may be associated with an enhancement of these characteristics, leading to a more resilient cell population.
-
-
Resistance to Microtubule Depolymerization:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a common mechanism of resistance to microtubule-targeting agents.[2][3][4][5][6] These transporters act as pumps that actively remove the drug from the cell, reducing its intracellular concentration.
-
Alterations in Tubulin: Mutations in the genes encoding α- or β-tubulin can prevent this compound from effectively binding to microtubules.[7][8][9][10] Additionally, changes in the expression levels of different tubulin isotypes, such as the overexpression of βIII-tubulin, have been linked to resistance to microtubule-targeting drugs.[11]
-
Q4: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT, CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line.
Possible Cause & Suggested Solution
-
Acquired Resistance:
-
Confirmation: Perform a dose-response curve with the parental and suspected resistant cell lines side-by-side. A rightward shift of the curve for the resistant line confirms resistance.
-
Quantification: Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 indicates resistance.
-
-
Experimental Variability:
-
Cell Culture Conditions: Ensure that both parental and resistant cells are at a similar passage number and are in the logarithmic growth phase before seeding for the assay.
-
Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Assay Protocol: Review your cell viability assay protocol for any inconsistencies in cell seeding density, incubation times, or reagent concentrations.
-
Problem 2: My this compound-resistant cell line shows cross-resistance to other drugs.
Possible Cause & Suggested Solution
-
Overexpression of Drug Efflux Pumps (e.g., ABCB1):
-
Hypothesis: If your cells are also resistant to other microtubule-targeting agents like paclitaxel or vinca alkaloids, it is highly indicative of an efflux pump-mediated resistance.
-
Verification:
-
Western Blot/qPCR: Analyze the expression levels of ABCB1/P-glycoprotein in your parental and resistant cell lines.
-
Functional Assay: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound. A restoration of sensitivity to this compound in the presence of the inhibitor would confirm this mechanism.
-
-
-
Activation of a General Survival Pathway:
-
Hypothesis: The resistance mechanism might involve the upregulation of a pro-survival pathway that confers resistance to multiple apoptotic stimuli.
-
Investigation: Perform a pathway analysis (e.g., using a phospho-kinase array or RNA sequencing) to compare the signaling profiles of the parental and resistant cells to identify upregulated survival pathways.
-
Data Presentation
Table 1: Example of this compound Cytotoxicity in Sensitive and Resistant Glioblastoma Cell Lines
| Cell Line | Description | IC50 (µM) of this compound | Resistance Index (RI) |
| U87 | Parental, Sensitive | 1.2 | - |
| U87-CMPD1-R | This compound Resistant | 15.8 | 13.2 |
| A172 | Parental, Sensitive | 0.9 | - |
| A172-CMPD1-R | This compound Resistant | 12.5 | 13.9 |
IC50 values for parental lines are based on published data.[12] IC50 values for resistant lines are hypothetical examples to illustrate the concept of the Resistance Index.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to gradually increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat and Monitor: Continue this stepwise increase in this compound concentration. At each stage, monitor the cells for signs of recovery and proliferation. If there is excessive cell death, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
Establish a Stable Resistant Line: After several months of continuous culture with escalating doses, you should have a cell line that can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Characterize the Resistant Line:
-
Determine the new IC50 of this compound for the resistant cell line and calculate the Resistance Index.
-
Investigate the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Cryopreserve stocks of the resistant cell line at different stages of development.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Logical relationships of potential this compound resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Simplified p38-MK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 11. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
issues with CMPD1 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of CMPD1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and non-ATP-competitive inhibitor of p38 MAPK-mediated MK2 (MAPKAPK2) phosphorylation, with an apparent Ki (Kiapp) of 330 nM.[1][2] It does not inhibit the phosphorylation of other p38 MAPK substrates like MBP and ATF2.[1][2] Additionally, this compound has been identified as a tubulin polymerization inhibitor, which contributes to its cytotoxic effects in some cancer cells, independent of its MK2 inhibition.[2][3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For preparing stock solutions, the following solvents are recommended:
-
DMSO: Soluble up to 100 mg/mL (286.20 mM).[1] It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is advised.[1]
-
Ethanol: Soluble up to 34.94 mg/mL (100 mM).[2]
Q3: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: How do I prepare a working solution of this compound for cell-based assays?
Due to its low aqueous solubility, a common issue is the precipitation of this compound when diluting a DMSO stock solution into aqueous cell culture media.[5]
-
Stepwise Dilution: It is recommended to perform a stepwise dilution to avoid rapid concentration changes that can cause precipitation.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same DMSO concentration) should always be included in your experiments.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter when working with this compound.
Issue 1: this compound powder is not fully dissolving in the organic solvent.
If you observe that the this compound powder is not completely dissolving in DMSO or ethanol to prepare a stock solution, follow these steps:
Troubleshooting Steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonicator bath to aid dissolution.[5]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[5] This can often be sufficient to dissolve the compound.
-
Use Fresh Solvent: For DMSO, ensure you are using a fresh, anhydrous grade, as absorbed water can affect solubility.[1]
Issue 2: A precipitate forms when I dilute my this compound DMSO stock solution into aqueous media.
This is a common problem due to the hydrophobic nature of this compound.[5][6]
Troubleshooting Steps:
-
Initial Troubleshooting: Vortexing, sonication, or gentle warming (37°C) can often help redissolve the precipitate.[5]
-
Use of Co-solvents (for in vivo or specific in vitro applications): For applications where higher concentrations in aqueous solutions are needed, consider using a co-solvent system. Several formulations have been reported to improve the solubility of this compound.[1]
Issue 3: I'm observing unexpected cytotoxicity in my cell culture experiments.
If you observe cytotoxic effects that are not consistent with the expected inhibition of the MK2 pathway, consider the following:
Possible Causes and Solutions:
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%).[4] Always include a DMSO-only vehicle control in your experiments to differentiate between compound effects and solvent toxicity.
-
Off-Target Effects: this compound is known to inhibit tubulin polymerization at concentrations that may not significantly inhibit the MK2 pathway in some cell lines.[2][3][7] This can lead to mitotic arrest and apoptosis.[1][3] Review the literature for the effects of this compound in your specific cell model.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Standard Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 100 | 286.20 | [1] |
| Ethanol | 34.94 | 100 | [2] |
Table 2: Formulations for Aqueous Solutions
| Formulation Components | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.95 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.95 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.95 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 349.4 g/mol )[2]
-
Anhydrous, cell-culture grade DMSO[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.494 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm briefly at 37°C.[5]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in culture medium to create an intermediate 100 µM solution.
-
Further dilute the 100 µM intermediate solution 1:10 in the final volume of culture medium to reach the desired 10 µM concentration. The final DMSO concentration will be 0.1%.
-
Gently mix the final working solution before adding it to the cells.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium.
Visualizations
Caption: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing a this compound working solution for cell culture.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMPD-1 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with CMPD1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the MK2 inhibitor, CMPD1.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is designed as a selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). It functions by preventing the phosphorylation of MK2 by p38 MAPK, with an apparent Ki (Kiapp) of 330 nM.[1] It is intended to be a tool for studying the p38 MAPK/MK2 signaling pathway, which is involved in cellular stress responses and inflammation.[2]
Q2: I'm observing significant cytotoxicity and cell cycle arrest after this compound treatment, which is not consistent with MK2 inhibition in my system. Why is this happening?
This is a frequently observed and documented phenomenon. Studies have shown that the cytotoxic effects of this compound in various cancer cell lines, including glioblastoma and breast cancer, are independent of its MK2 inhibitory activity.[2][3][4][5] The primary reason for this unexpected cytotoxicity is an off-target effect: this compound acts as a microtubule-depolymerizing agent.[2] This inhibition of tubulin polymerization leads to mitotic arrest (specifically, a G2/M phase arrest) and subsequent apoptosis.[2][6]
Q3: At what concentrations are the off-target effects of this compound typically observed?
The off-target cytotoxic effects of this compound are often seen at concentrations that are also in the range for MK2 inhibition. For example, in U87 glioblastoma cells, this compound induced G2/M arrest and apoptosis at concentrations of 1 µM and 5 µM.[2] However, at these cytotoxic concentrations, it did not inhibit the phosphorylation of MK2 or its downstream substrate Hsp27.[2][3] In some gastric cancer cell lines, potent anti-proliferative effects were observed at concentrations as low as 300 nM.[6]
Q4: How can I confirm if the effects I am seeing are due to off-target tubulin inhibition?
To determine if the observed phenotype is due to tubulin depolymerization, you can perform the following experiments:
-
Compare with other MK2 inhibitors: Use a structurally different, ATP-competitive MK2 inhibitor (e.g., PF-3644022) or MK2 siRNA knockdown.[2][3] If these alternative methods of MK2 inhibition do not replicate the cytotoxic or cell cycle effects of this compound, it strongly suggests an off-target mechanism.
-
Cell-based microtubule analysis: Use immunofluorescence to visualize the microtubule network in cells treated with this compound. Disruption of the microtubule structure compared to vehicle-treated cells would support tubulin targeting.
-
In vitro tubulin polymerization assay: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. This compound has been shown to inhibit tubulin polymerization in such assays.[4][5]
Q5: Can this compound still be used as a specific MK2 inhibitor?
Given the potent off-target effects on tubulin at concentrations commonly used to inhibit MK2, extreme caution is advised.[2] If this compound is to be used, it is crucial to include rigorous controls to differentiate between MK2-dependent and MK2-independent (i.e., tubulin-related) effects. For studying MK2-specific functions, using genetic approaches like siRNA or CRISPR-Cas9-mediated knockout, or employing structurally distinct MK2 inhibitors with different off-target profiles, is highly recommended.[2][7]
Troubleshooting Guide
Issue: Unexpected Cell Death or Reduced Viability
| Observation | Potential Cause | Suggested Action |
| High levels of apoptosis (e.g., increased Annexin V staining, PARP cleavage) at low micromolar concentrations of this compound.[2] | Off-target tubulin depolymerization: this compound is known to induce apoptosis independently of MK2 by disrupting microtubule dynamics.[2] | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the apoptotic effect with an alternative MK2 inhibitor or MK2 siRNA.[2] 3. Analyze downstream markers of apoptosis (e.g., Bcl-2 family protein expression).[2] |
| No effect on cell viability with other MK2 inhibitors or MK2 knockdown, but significant effect with this compound.[3] | MK2-independent cytotoxicity: This strongly indicates that the observed cell death is not mediated by the intended target. | Conclude that the cytotoxic effect of this compound in your system is likely due to its off-target activity on tubulin. Re-evaluate the use of this compound for your specific research question. |
Issue: Unexpected Cell Cycle Arrest
| Observation | Potential Cause | Suggested Action |
| Accumulation of cells in the G2/M phase of the cell cycle following this compound treatment.[2][6] | Mitotic arrest due to tubulin disruption: this compound's effect as a microtubule-depolymerizing agent leads to the activation of the spindle assembly checkpoint and arrest in mitosis.[8] | 1. Perform cell cycle analysis by flow cytometry after propidium iodide staining. 2. Analyze the expression of mitotic markers such as phosphorylated histone H3 (p-HH3) and Cyclin B1 by western blot.[2] 3. Compare the cell cycle profile to cells treated with a known microtubule-targeting agent (e.g., paclitaxel, vinblastine). |
| G2/M arrest is not observed with other MK2 inhibitors or MK2 knockdown.[3] | MK2-independent cell cycle effects: This confirms that the G2/M arrest is an off-target effect of this compound. | Attribute the G2/M arrest to the tubulin-targeting activity of this compound. Consider this off-target effect when interpreting any data generated using this compound. |
Experimental Protocols
Cell Viability Assay (Example using AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and appropriate vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
AlamarBlue Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-MK2, anti-MK2, anti-phospho-Hsp27, anti-Hsp27, anti-PARP, anti-Cyclin B1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the SubG1, G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to minimize CMPD1 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMPD1. The focus is on minimizing its toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: While initially identified as a p38 MAPK/MK2 pathway inhibitor, the primary mechanism of this compound's cytotoxicity, especially at higher concentrations, is through its off-target effect as a microtubule-depolymerizing agent.[1] This action disrupts the microtubule network, leading to mitotic arrest and apoptosis.[1] It is important to note that the cytotoxic effects of this compound are often independent of its MK2 inhibition.[1]
Q2: Does this compound show any selectivity between normal and cancer cells?
A2: Yes, studies have shown that this compound exhibits a degree of selectivity, being more toxic to cancer cells than to normal, non-malignant cells.[1] For instance, the EC50 value for U87 glioblastoma cells is significantly lower than that for normal human astrocytes, indicating a preferential effect on cancer cells. This selectivity is a key aspect to consider when designing experiments.
Q3: Can the toxicity of this compound in normal cells be reversed?
A3: The reversibility of this compound's effects can depend on the concentration and duration of exposure. At lower concentrations and with shorter exposure times, washing out the compound may allow normal cells to recover. One study noted that 10 nM of this compound was sufficient to cause irreversible mitotic defects in cancer cells, but not in non-transformed normal cells.
Troubleshooting Guides
Issue 1: High level of toxicity observed in normal control cell lines.
Potential Cause: The concentration of this compound may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 values for both your normal and cancer cell lines. This will help establish a therapeutic window where cancer cells are more sensitive than normal cells.
-
Concentration Optimization: Based on the dose-response data, select a concentration of this compound that maximizes toxicity in your cancer cell line while minimizing it in the normal cell line.
-
Cyclotherapy Approach: Consider a "cyclotherapy" approach where normal cells are transiently arrested in a less sensitive phase of the cell cycle.[2][3]
Issue 2: Difficulty in establishing a therapeutic window between cancer and normal cells.
Potential Cause: The cancer and normal cell lines used may have similar sensitivities to microtubule-depolymerizing agents.
Troubleshooting Steps:
-
Cell Line Selection: If possible, choose a normal cell line that is known to be less sensitive to microtubule-targeting agents.
-
Protective Co-treatment: Implement a pre-treatment strategy to protect the normal cells. For example, inducing a reversible G1 cell cycle arrest in normal cells can make them less susceptible to M-phase specific drugs like this compound.[4][5]
-
Washout Protocol: For short-term exposure experiments, a washout protocol can be implemented to remove this compound from the normal cells, allowing them to recover.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | EC50 (µM) | Reference |
| U87 | Glioblastoma (Cancer) | 0.6 - 1.2 | [6] |
| Primary Glioblastoma | Glioblastoma (Cancer) | 1.55 | [6] |
| Human Astrocytes | Normal | 5.65 | [6] |
Experimental Protocols
Protocol 1: Reversible G1 Arrest in Normal Cells Using Staurosporine
This protocol describes how to induce a temporary G1 cell cycle arrest in normal cells to protect them from this compound toxicity, a concept known as cyclotherapy.[2][3]
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
Staurosporine (from a 1 µM stock solution in DMSO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer (optional, for cell cycle analysis)
Procedure:
-
Cell Seeding: Seed normal cells in a multi-well plate at a density that will allow for several days of growth.
-
Staurosporine Pre-treatment: Once the cells have adhered, treat them with a low, cytostatic concentration of staurosporine (e.g., 0.5 nM) for 48 hours.[5] This concentration should be optimized for your specific cell line to induce G1 arrest without causing significant cell death.
-
(Optional) Cell Cycle Analysis: To confirm G1 arrest, harvest a sample of the staurosporine-treated cells, fix them in 70% ethanol, and stain with propidium iodide. Analyze the cell cycle distribution using a flow cytometer.
-
This compound Treatment: After the 48-hour pre-treatment, remove the medium containing staurosporine and add fresh medium containing both the same low concentration of staurosporine and the desired concentration of this compound.
-
Co-incubation: Incubate the cells with both agents for the desired experimental duration (e.g., 24-72 hours).
-
Washout and Recovery: To assess recovery, wash the cells twice with sterile PBS and then add fresh, drug-free medium.[7] Monitor the cells for resumption of proliferation.
Protocol 2: this compound Washout to Reduce Toxicity in Normal Cells
This protocol is designed for experiments where only a short-term exposure to this compound is required, followed by its removal to minimize long-term toxicity.
Materials:
-
Normal cell line of interest cultured in multi-well plates
-
This compound
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the intended short duration (e.g., 1-6 hours).
-
Aspirate Medium: Carefully aspirate the medium containing this compound from each well.
-
First Wash: Gently add pre-warmed, sterile PBS to each well to wash the cell monolayer. Aspirate the PBS.
-
Second Wash: Repeat the wash step with pre-warmed, sterile PBS to ensure complete removal of the drug.[7]
-
Add Fresh Medium: Add fresh, pre-warmed, drug-free complete culture medium to each well.
-
Continue Incubation: Return the plate to the incubator and continue the experiment, monitoring the cells for recovery and viability.
Mandatory Visualizations
Caption: Troubleshooting workflow for minimizing this compound toxicity in normal cells.
Caption: Off-target mechanism of this compound leading to cytotoxicity.
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotherapy: opening a therapeutic window in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
CMPD1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CMPD1. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in its solid (powder) form is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once this compound is in solution, its stability is more limited. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For a stock solution in DMSO, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2]
Q3: What is the best solvent to use for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (286.20 mM) and in ethanol.[1][3] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect the solubility and stability of the compound.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation in your this compound solution, it may be due to storage at a lower temperature than recommended or the solvent absorbing moisture. Gentle warming and/or sonication can be used to help redissolve the compound.[2] Always ensure the compound is fully dissolved before use. To prevent precipitation, ensure you are using a suitable solvent and storing the solution at the correct temperature.
Q5: How does this compound exert its effects on cells?
A5: this compound has a dual mechanism of action. It was initially identified as a selective, non-ATP-competitive inhibitor of p38α-mediated MAPK-activated protein kinase 2 (MK2) phosphorylation.[3][4] However, further studies have shown that at concentrations effective for inducing cytotoxicity in cancer cells, it does not inhibit the MK2 pathway.[5][6][7] Instead, its primary cytotoxic effect is attributed to its activity as a microtubule-targeting agent that inhibits tubulin polymerization.[5][8] This leads to mitotic arrest and apoptosis in cancer cells.[5][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and for the appropriate duration. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of this compound solution. | Verify the correct molecular weight is used for calculations. Ensure the compound is completely dissolved in the solvent before making dilutions. | |
| Low solubility or precipitation in aqueous media | This compound has low aqueous solubility. | When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%). For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary.[2] |
| Unexpected cellular effects | Off-target effects or misunderstanding of the primary mechanism. | Be aware that the cytotoxic effects of this compound are primarily due to its inhibition of tubulin polymerization, not MK2 inhibition.[5][6][7] Design control experiments accordingly. |
| This compound powder appears discolored or clumpy | Absorption of moisture. | Store the powder in a tightly sealed container with a desiccant. If clumping is observed, this may indicate moisture absorption, which could affect stability. |
Stability and Storage Data Summary
This compound Powder Storage
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
This compound Solution Storage (in DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific public data on forced degradation of this compound is limited, a general protocol can be adapted.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
Photostability: Expose the stock solution to light conditions as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated stability-indicating HPLC method to separate the parent this compound from any degradation products.
-
Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of any degradation products to help in their structural elucidation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to CMPD1 and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMPD1 with other well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors, including SB203580, BIRB-796 (Doramapimod), and VX-745 (Neflamapimod). The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in inflammation, apoptosis, cell cycle regulation, and cellular differentiation. Dysregulation of this pathway is implicated in a host of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, making it a key therapeutic target. Numerous small molecule inhibitors have been developed to target p38 MAPK, each with distinct mechanisms of action, potency, and selectivity.
Overview of this compound
This compound is distinguished from many other p38 MAPK inhibitors by its unique mechanism of action. It is a selective, non-ATP-competitive inhibitor of p38 MAPK-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), with an apparent Ki (Kiapp) of 330 nM.[1] A key feature of this compound is its substrate selectivity; it does not inhibit the p38 MAPK-mediated phosphorylation of other substrates such as myelin basic protein (MBP) and activating transcription factor 2 (ATF2).[1] Recent studies have also revealed that this compound functions as a microtubule-depolymerizing agent, a significant off-target activity that contributes to its cytotoxic effects in cancer cells.[2][3]
Comparative Analysis of p38 MAPK Inhibitors
This section details the comparative pharmacology of this compound and other widely used p38 MAPK inhibitors.
Mechanism of Action
A primary differentiator among p38 MAPK inhibitors is their mode of binding to the kinase.
-
This compound: Acts as a non-ATP-competitive inhibitor, selectively blocking the phosphorylation of a specific p38 substrate, MK2.[1] This suggests an allosteric mechanism or binding to a site that influences the interaction of p38 with MK2.
-
SB203580: A first-generation p38 MAPK inhibitor that functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and p38β.[4][5]
-
BIRB-796 (Doramapimod): This potent inhibitor is unique in its allosteric mechanism. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that stabilizes the inactive state of the kinase.[4][6] This mode of action results in slow binding kinetics.[4]
-
VX-745 (Neflamapimod): An ATP-competitive inhibitor that targets the active site of p38α.[5]
Potency and Selectivity
The potency and selectivity of these inhibitors against the different p38 MAPK isoforms (α, β, γ, and δ) and other kinases are crucial for their application. The following tables summarize available quantitative data. Note: Direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | Mechanism of Action | Ki/IC50 | Reference |
| This compound | p38α-mediated MK2 phosphorylation | Non-ATP-competitive | Apparent Ki = 330 nM | [1] |
| SB203580 | p38α, p38β | ATP-competitive | p38α IC50 = 50 nM, p38β IC50 = 100 nM | |
| BIRB-796 | p38α, p38β, p38γ, p38δ | Allosteric | p38α IC50 = 38 nM, p38β IC50 = 65 nM, p38γ IC50 = 200 nM, p38δ IC50 = 520 nM | |
| VX-745 | p38α, p38β | ATP-competitive | p38α IC50 = 10 nM, p38β IC50 = 220 nM |
| Inhibitor | Cell-Based Assay | Cell Line | IC50/EC50 | Reference |
| This compound | Cytotoxicity (Alamar blue) | U87 Glioblastoma | EC50 = 0.61 µM | [2] |
| This compound | Inhibition of anchorage-independent growth | MDA-MB-231 | 500 nM completely suppresses colony formation | [7] |
| SB203580 | Cytotoxicity | L1210 | Not specified | [8] |
| BIRB-796 | Inhibition of TNF-α production | Rat | 84% inhibition at 30 mg/kg | |
| VX-745 | Inhibition of TNF-α release | THP-1 | IC50 = 29 nM |
Off-Target Effects
This compound exhibits a notable off-target effect as a tubulin polymerization inhibitor, similar to agents like vinblastine.[2] This activity is independent of its effect on the p38-MK2 pathway and is a primary driver of its cytotoxicity in glioblastoma cells.[2] In contrast, while other p38 inhibitors can have off-target effects on other kinases, tubulin polymerization inhibition is a distinctive feature of this compound. For instance, BIRB-796 has been shown to inhibit JNK isoforms at higher concentrations.[9]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
In Vitro p38 MAPK Kinase Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Objective: To determine the IC50 value of an inhibitor against a specific p38 isoform.
Materials:
-
Recombinant active p38 MAPK enzyme (p38α, β, γ, or δ)
-
Kinase substrate (e.g., ATF2, MBP, or a specific peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by luminescence)
-
Test inhibitor (e.g., this compound, SB203580) at various concentrations
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)
Procedure (Radiolabeled Assay):
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the test inhibitor or vehicle (DMSO), and the recombinant p38 MAPK enzyme.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Procedure (ADP-Glo™ Luminescence Assay):
-
Follow steps 1-5 of the radiolabeled assay using non-radiolabeled ATP.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and IC50 value as described above.
Western Blotting for Phospho-p38 MAPK in Cells
This method assesses the inhibition of p38 MAPK activation within a cellular context by measuring the level of phosphorylated p38 MAPK.
Objective: To determine the effect of an inhibitor on the phosphorylation of p38 MAPK at Thr180/Tyr182 in response to a stimulus.
Materials:
-
Cultured cells (e.g., HeLa, THP-1)
-
p38 MAPK activator (e.g., anisomycin, LPS, UV radiation)
-
Test inhibitor at various concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and culture overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities and calculate the ratio of phospho-p38 to total p38.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of inhibitors.
Objective: To determine the EC50 value of an inhibitor on cell viability.
Materials:
-
Cultured cells
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizations
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for comparing p38 MAPK inhibitors.
Caption: Key distinguishing features of p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 8. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking CMPD1: A Potent Cytotoxic Agent Acting Independently of MK2
A Comparative Guide to the Off-Target Cytotoxicity of a Widely Used Kinase Inhibitor
For Immediate Release
Researchers and drug development professionals are increasingly aware of the off-target effects of kinase inhibitors. This guide provides a comprehensive analysis of CMPD1, a compound initially developed as a specific inhibitor of MAPK-activated protein kinase 2 (MK2), but which exhibits potent cytotoxic activity through an MK2-independent mechanism. This document serves as a crucial resource for scientists working with this compound, offering a detailed comparison with other cytotoxic agents and providing the necessary experimental context to validate its true mechanism of action.
Recent studies have compellingly demonstrated that the cytotoxic effects of this compound in various cancer cell lines, including glioblastoma, are not a result of its intended inhibitory action on MK2.[1][2] Instead, this compound's primary cellular target has been identified as tubulin, positioning it as a potent microtubule-depolymerizing agent.[1][2] This off-target activity leads to mitotic arrest and subsequent apoptosis, a mechanism of action distinct from its designed purpose.
This guide will delve into the experimental data that substantiates these claims, offering a clear comparison between this compound and other compounds, and providing detailed protocols for key validation experiments.
Comparative Efficacy of Cytotoxic Agents
The cytotoxic activity of this compound has been evaluated against other MK2 inhibitors and classic tubulin-targeting agents. The following table summarizes the half-maximal effective concentration (EC50) values in U87 glioblastoma cells, highlighting the potent, MK2-independent cytotoxicity of this compound.
| Compound | Target(s) | EC50 (µM) in U87 Glioblastoma Cells | Reference |
| This compound | Tubulin , MK2 (intended) | ~1 | [2] |
| MK2 Inhibitor III | MK2 | Not Cytotoxic | [1][2] |
| PF-3644022 | MK2 | Not Cytotoxic | [2] |
| Paclitaxel | Tubulin (stabilizer) | Not specified in provided context | [1] |
| Vinblastine | Tubulin (destabilizer) | Not specified in provided context | [1] |
Validation of MK2-Independent Apoptosis
The induction of apoptosis by this compound was quantified and compared to the effects of another MK2 inhibitor. The data clearly indicates that this compound's pro-apoptotic activity is not shared by other inhibitors of the MK2 pathway.
| Treatment (72h) | Percentage of Apoptotic U87 Cells | Reference |
| Control (DMSO) | Baseline | [2] |
| This compound (1 µM) | 38% | [2][3] |
| This compound (5 µM) | 56% | [2][3] |
| MK2i | No significant increase | [2] |
Experimental Protocols
To facilitate the validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cells.
Protocol:
-
Seed glioblastoma cells (e.g., U87) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, MK2 inhibitor III, PF-3644022, paclitaxel, and vinblastine in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or MTT assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed U87 cells in 6-well plates and treat them with this compound (e.g., 1 µM and 5 µM) or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Immunoblotting for Apoptosis and MK2 Pathway Markers
Objective: To detect molecular markers of apoptosis and assess the activation state of the MK2 pathway.
Protocol:
-
Treat U87 cells with various concentrations of this compound for specified durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP, phospho-MK2, phospho-Hsp27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on tubulin polymerization.
Protocol:
-
Use a commercially available cell-free tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add this compound, a known tubulin polymerization inhibitor (e.g., vinblastine), a polymerization promoter (e.g., paclitaxel), or a vehicle control to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. Inhibition of polymerization will result in a lower signal compared to the control.
Visualizing the Mechanisms
To provide a clear visual representation of the signaling pathways and experimental workflows, the following diagrams have been generated.
Caption: this compound's primary cytotoxic mechanism.
Caption: Workflow for validating this compound's off-target effect.
References
CMPD1: A Comparative Analysis of its Efficacy Against Other Tubulin Inhibitors
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy, effectively disrupting cell division by targeting the microtubule cytoskeleton. This guide provides a comparative analysis of CMPD1, a novel microtubule-depolymerizing agent, against established tubulin inhibitors such as Paclitaxel, Vincristine, and Colchicine. We delve into their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers and drug development professionals.
Data Presentation: Comparative Efficacy of Tubulin Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other tubulin inhibitors across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | U87 | Glioblastoma | 610 | [1] |
| MDA-MB-231 | Breast Cancer | ~250 (for colony formation inhibition) | ||
| Paclitaxel | U87 | Glioblastoma | 13.1 | [1] |
| MCF-7 | Breast Cancer | 5 | [2] | |
| A549 | Lung Cancer | 40 | [2] | |
| Ovarian Carcinoma Cell Lines (average of 7) | Ovarian Cancer | 0.4 - 3.4 | [3] | |
| MDA-MB-231 | Breast Cancer | 300 | [4] | |
| SK-BR-3 | Breast Cancer | 3500 | [4][5] | |
| BT-474 | Breast Cancer | 19 | [4] | |
| Vincristine | U87 | Glioblastoma | - | |
| MCF-7 | Breast Cancer | 5 | [2] | |
| A549 | Lung Cancer | 40 | [2] | |
| SY5Y | Neuroblastoma | 1.6 | [2] | |
| 1A9 | Ovarian Cancer | 4 | [2] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 | [6] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | [6] | |
| A549 | Lung Cancer | - | ||
| H1299 | Lung Cancer | - | ||
| MCF-7 | Breast Cancer | - | ||
| DU-145 | Prostate Cancer | - |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time. The data presented here is for comparative purposes.
Mechanism of Action: A Tale of Two Classes
Tubulin inhibitors are broadly classified into two categories based on their effect on microtubule dynamics: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): These agents bind to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly. This leads to the formation of dysfunctional, hyper-stable microtubules, which in turn arrests the cell cycle in the G2/M phase and induces apoptosis.
-
Microtubule-Destabilizing Agents (e.g., Vincristine, Colchicine, this compound): These agents bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7] this compound has been identified as a novel microtubule-depolymerizing agent, with a mechanism of action similar to that of vinblastine.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the tubulin inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[10]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.[11][12]
-
Data Analysis: Compare the polymerization curves of treated samples to that of a control (vehicle-treated) to determine the inhibitory or stabilizing effect of the compound.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat cells with the tubulin inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/viability dye-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
Conclusion
This compound emerges as a promising microtubule-depolymerizing agent with potent anti-cancer activity. While established tubulin inhibitors like Paclitaxel and Vincristine have demonstrated broad efficacy, this compound exhibits comparable or, in some cases, superior activity, particularly in inhibiting anchorage-independent growth. Its distinct mechanism of action and efficacy profile warrant further investigation and position it as a valuable candidate for future cancer therapeutic strategies. The provided data and experimental protocols offer a framework for the continued evaluation and comparison of this compound and other tubulin inhibitors in the quest for more effective cancer treatments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
Unmasking the True Target: A Comparative Guide to the Cross-Reactivity of CMPD1
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the kinase inhibitor CMPD1 reveals a compelling case of off-target activity, challenging its role as a specific MK2 inhibitor and highlighting its potent effects on tubulin polymerization. This guide provides a data-driven comparison of this compound's activity against its intended target and its actual primary mechanism of cytotoxic action, supported by detailed experimental protocols and pathway visualizations.
This compound was initially developed as a non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key component of the p38 MAPK signaling pathway. It was designed to selectively block the phosphorylation of MK2 by p38 MAPK. However, subsequent research has demonstrated that the cytotoxic effects of this compound in cancer cells are not a result of MK2 inhibition but are instead due to its potent activity as a microtubule-destabilizing agent. This guide synthesizes the available data to provide a clear comparison of this compound's intended versus actual biological activity.
Quantitative Comparison of Inhibitory Activity
| Target | Parameter | Value | Cell Line/System | Notes |
| MK2 Phosphorylation | Apparent Kᵢ | 330 nM | Biochemical Assay | Non-ATP-competitive inhibition of p38 MAPK-mediated MK2 phosphorylation.[1] |
| Tubulin Polymerization | - | Inhibition | In vitro assay | This compound inhibits tubulin polymerization in a dose-dependent manner. |
| U87 Glioblastoma Cell Viability | EC₅₀ | 0.61 µM | U87 Glioblastoma | Cytotoxic effect is independent of MK2 inhibition. |
It is noteworthy that this compound does not inhibit the p38 MAPK-mediated phosphorylation of other substrates like MBP and ATF2, suggesting some level of selectivity in the context of the p38 pathway.[1] However, the cytotoxic concentrations in cancer cells correlate more closely with its tubulin-destabilizing effects rather than its MK2 inhibitory potential.
Experimental Protocols
To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add this compound or control compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[2][3]
In Vitro MK2 Kinase Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by MK2 in the presence of an inhibitor.
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific MK2 substrate. A decrease in radioactivity on the substrate in the presence of the inhibitor indicates inhibition of kinase activity.
Materials:
-
Recombinant active p38α MAPK and inactive MK2a
-
MK2 substrate (e.g., a peptide derived from HSP27)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, the MK2 substrate, and inactive MK2a.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture with active p38α MAPK and non-radioactive ATP to activate MK2a.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ or Kᵢ value.
Visualizing the Molecular Context
To better understand the intended and actual mechanisms of this compound, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing kinase cross-reactivity.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: The p38 MAPK/MK2 signaling pathway.
Conclusion
The case of this compound serves as a critical reminder of the importance of comprehensive off-target screening in drug discovery. While initially promising as a selective MK2 inhibitor, its potent anti-tubulin activity is the primary driver of its cytotoxicity in cancer cells. This dual-target nature, affecting both a signaling pathway and the cytoskeleton, presents both challenges and opportunities for its therapeutic application. For researchers utilizing this compound as a chemical probe, it is imperative to consider its microtubule-disrupting effects to avoid misinterpretation of experimental results. Future investigations into the cross-reactivity of kinase inhibitors should routinely include assays for common off-targets, such as tubulin, to ensure a more accurate understanding of their mechanism of action.
References
CMPD1: A Comparative Analysis of its Anti-Cancer Effects Across Different Malignancies
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of CMPD1, a promising dual-target inhibitor, across various cancer types. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key findings on its mechanism of action, efficacy, and provides detailed experimental protocols and data visualizations to facilitate a deeper understanding of its anti-neoplastic properties.
Dual-Pronged Attack on Cancer: Mechanism of Action
This compound exhibits a unique dual mechanism of action, making it a potent anti-cancer agent. It simultaneously targets two critical cellular processes essential for cancer cell survival and proliferation:
-
Inhibition of the p38/MK2 Signaling Pathway: this compound is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation and plays a crucial role in cancer cell proliferation, survival, and invasion. By blocking this pathway, this compound effectively curtails the pro-tumorigenic signals within cancer cells.
-
Microtubule Depolymerization: this compound also functions as a microtubule-targeting agent, inducing the depolymerization of microtubules. Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics by this compound leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.
This dual-targeting approach offers a significant advantage, as it attacks cancer cells on multiple fronts, potentially reducing the likelihood of drug resistance.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-231 (TNBC) | ~1-10 |
| CAL-51 (TNBC) | ~1-10 | |
| T-47D (Luminal A) | >10 | |
| Glioblastoma | U-87 MG | ~5 |
| Gastric Cancer | MKN-45 | Data Not Available |
| SGC7901 | Data Not Available |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
The data suggests that this compound is particularly effective against triple-negative breast cancer (TNBC) and glioblastoma cell lines. Notably, studies have shown that this compound exhibits high specificity for cancer cells, with significantly lower toxicity observed in non-transformed normal cells. For instance, a concentration of 10 nM this compound was sufficient to induce irreversible mitotic defects in cancer cells but not in normal cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Dual inhibitory mechanism of this compound on the p38/MK2 pathway and microtubule dynamics.
Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of proteins in the p38/MK2 pathway.
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38 and MK2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for Microtubule Dynamics
This method is used to visualize the effects of this compound on the microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging: The microtubule network is visualized using a fluorescence microscope.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomly assigned to treatment groups and administered this compound or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Conclusion
This compound represents a promising therapeutic candidate for various cancers, particularly those that are difficult to treat, such as triple-negative breast cancer and glioblastoma. Its dual mechanism of action, targeting both the p38/MK2 signaling pathway and microtubule dynamics, provides a robust strategy for inhibiting cancer cell growth and survival. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this compound treatment.
Validating the Repurposed Mechanism of CMPD1: A Dual-Targeting Paradigm Re-evaluated
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CMPD1, a compound initially developed as a selective inhibitor of MAPK-activated protein kinase 2 (MK2). Subsequent research has unveiled a more complex mechanism of action, repositioning this compound as a potent anti-cancer agent with a dual-targeting profile. This document objectively compares this compound's performance against other inhibitors, supported by experimental data, and delineates the methodologies for key validation experiments.
From a Selective Kinase Inhibitor to a Dual-Action Anti-Cancer Agent
This compound was originally designed as a non-ATP-competitive inhibitor of p38 MAPK-mediated MK2 phosphorylation, with an apparent Ki of 330 nM.[1][2] It was intended to offer a more targeted approach to modulating the p38 MAPK signaling pathway, which is implicated in inflammation and cell stress responses. However, extensive studies in cancer cell lines, particularly glioblastoma and breast cancer, have revealed that the primary cytotoxic effects of this compound are not mediated by MK2 inhibition.[1][3] Instead, this compound functions as a potent microtubule-depolymerizing agent, inducing mitotic arrest and apoptosis.[1][4]
This has led to a re-evaluation of its mechanism, now considered a "dual-targeting" approach where it concurrently suppresses microtubule dynamicity and, under certain conditions, influences the p38-MK2 pathway.[4][5] This guide will dissect these two facets of this compound's activity.
Comparative Performance Analysis
The efficacy of this compound has been benchmarked against other MK2 inhibitors and traditional microtubule-targeting agents (MTAs).
This compound versus Other Kinase Inhibitors
Experiments have shown that specific inhibition of the p38-MK2 pathway alone is not sufficient to induce cytotoxicity in certain cancer cells. As illustrated in the table below, ATP-competitive MK2 inhibitors and a p38 MAPK inhibitor did not exhibit significant cytotoxic effects in U87 glioblastoma cells, in stark contrast to this compound.[1]
| Compound | Target(s) | Cell Line | EC50 (µM) | Cytotoxicity |
| This compound | Tubulin, MK2 | U87 Glioblastoma | 0.6 - 1.2 | Potent |
| MK2 Inhibitor III | MK2 | U87 Glioblastoma | 27.4 | Weak |
| PF-3644022 | MK2 | U87 Glioblastoma | 52.2 | Weak |
| SB203580 | p38 MAPK | U87 Glioblastoma | >10 | Not cytotoxic |
Table 1: Comparative cytotoxicity of this compound and other kinase inhibitors in U87 glioblastoma cells.[1]
This compound versus Traditional Microtubule Inhibitors
This compound has demonstrated advantages over classic MTAs like paclitaxel (PTX) and vinblastine, particularly in terms of cancer cell selectivity and in vivo efficacy at lower concentrations.
| Feature | This compound | Paclitaxel (PTX) | Vinblastine |
| Mechanism | Microtubule Depolymerization | Microtubule Stabilization | Microtubule Depolymerization |
| Anchorage-Independent Growth Inhibition (MDA-MB-231 cells) | More effective than 10 µM PTX at 250 nM[4][5] | Less effective than this compound | Not directly compared |
| In Vivo Tumor Growth Suppression (Mouse Xenograft) | Comparable efficacy to PTX at 10-100x lower concentrations[4] | Effective, but at higher doses | Not directly compared |
| Toxicity to Non-Malignant Cells | Less toxic compared to PTX and vinblastine[1] | Higher toxicity, including decreased white blood cell counts[4][5] | Known clinical toxicities |
| Cancer Cell Specificity | Induces mitotic defects specifically in cancer cells at low concentrations (e.g., 10 nM)[4][5] | Affects both cancer and non-transformed cells[5] | Affects both cancer and non-transformed cells |
Table 2: Performance comparison of this compound with traditional microtubule-targeting agents.
Signaling Pathways and Mechanisms of Action
The dual-targeting nature of this compound is best understood by examining its effects on two distinct cellular processes: microtubule dynamics and the p38-MK2 signaling cascade.
Primary Mechanism: Microtubule Depolymerization
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death.
Secondary Effect: p38-MK2 Pathway Activation
Paradoxically, at concentrations that induce cytotoxicity, this compound does not inhibit the p38-MK2 pathway. Instead, it can lead to its activation as a cellular stress response to microtubule damage.[1] This highlights that the initial design of this compound as an MK2 inhibitor does not reflect its primary mode of action in killing cancer cells.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the dual-targeting mechanism of this compound.
Experimental Workflow for Mechanism of Action Validation
The workflow to distinguish between MK2 inhibition and microtubule depolymerization as the primary mechanism of action is crucial.
Cell Viability Assay
-
Objective: To determine the cytotoxic concentration (EC50) of this compound and compare it with other inhibitors.
-
Protocol:
-
Seed cancer cells (e.g., U87 glioblastoma, MDA-MB-231 breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, other MK2 inhibitors, or microtubule-targeting agents for 72 hours.
-
Add a viability reagent (e.g., AlamarBlue or MTT) and incubate for a specified time.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate EC50 values using non-linear regression analysis.[1]
-
Western Blot for Pathway Analysis
-
Objective: To assess the phosphorylation status of proteins in the p38-MK2 pathway following this compound treatment.
-
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38, p38, phospho-MK2, MK2, phospho-Hsp27, and Hsp27.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on tubulin polymerization.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add this compound or control compounds (e.g., paclitaxel as a promoter, vinblastine as an inhibitor) to the tubulin solution.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates polymerization.
-
Immunofluorescence for Microtubule Visualization
-
Objective: To visually inspect the effects of this compound on the microtubule network in cells.
-
Protocol:
-
Grow cells on coverslips and treat with this compound for a specified duration.
-
Fix the cells with paraformaldehyde or methanol.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing medium to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.[3]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1]
-
Conclusion
The evidence strongly indicates that this compound's potent anti-cancer activity stems primarily from its function as a microtubule-depolymerizing agent, rather than its originally intended role as an MK2 inhibitor. This repurposing of its mechanism, validated through the experiments outlined above, presents this compound as a promising therapeutic candidate that combines high efficacy against cancer cells with a favorable toxicity profile compared to traditional chemotherapeutics. The "dual-targeting" nature of this compound is a nuanced concept, reflecting its interaction with both the cytoskeleton and, as a secondary stress response, the p38-MK2 signaling pathway. This understanding is critical for the strategic development and application of this compound in oncology.
References
- 1. Cytotoxic activity of the MK2 inhibitor this compound in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
CMPD1: A Dual-Action Inhibitor Outperforming Traditional Microtubule-Targeting Agents in Triple-Negative Breast Cancer
CMPD1, a novel small molecule inhibitor, demonstrates superior efficacy and cancer cell selectivity in preclinical models of Triple-Negative Breast Cancer (TNBC) compared to conventional microtubule-targeting agents like taxanes and vinca alkaloids. By uniquely combining microtubule depolymerization with the inhibition of the p38/MAPK-activated protein kinase 2 (MK2) signaling pathway, this compound presents a promising therapeutic strategy for this aggressive and difficult-to-treat cancer subtype.
Triple-Negative Breast Cancer, characterized by the absence of estrogen, progesterone, and HER2 receptors, is notoriously aggressive and has limited targeted treatment options. For decades, microtubule-targeting agents (MTAs) such as paclitaxel, docetaxel, and vinca alkaloids have been mainstays of TNBC chemotherapy. These agents disrupt the highly dynamic microtubule network essential for cell division, leading to cell cycle arrest and apoptosis. However, their effectiveness is often limited by toxic side effects and the development of drug resistance.
This compound emerges as a next-generation MTA with a distinct dual mechanism of action. Not only does it destabilize microtubules, but it also inhibits the p38/MK2 pathway, a key signaling cascade involved in cellular stress responses, inflammation, and cell cycle regulation. This two-pronged attack appears to be particularly effective against TNBC cells.
Comparative Efficacy in TNBC Cell Lines
In contrast, the IC50 values for traditional MTAs in TNBC cell lines, while variable across studies, provide a benchmark for their cytotoxic potential.
Table 1: Comparative IC50 Values of Microtubule-Targeting Agents in TNBC Cell Lines
| Agent | Cell Line | IC50 | Reference |
| This compound | MDA-MB-231 | 1 - 10 µM (induces G2/M arrest) | [1] |
| Cancer cells | 10 nM (induces irreversible mitotic defects) | [2] | |
| Paclitaxel | MDA-MB-231 | ~2.2 nM - 300 nM | [3][4] |
| Docetaxel | MDA-MB-468 | Data not consistently available | |
| Vincristine | MDA-MB-231 / MDA-MB-468 | Data not consistently available |
Note: IC50 values for paclitaxel and other agents can vary significantly between studies due to differences in experimental protocols and cell line passages.
Unraveling the Mechanisms: A Head-to-Head Comparison
The superiority of this compound appears to stem from its multifaceted impact on cancer cells, distinguishing it from agents that solely target microtubule dynamics.
Effects on Microtubule Polymerization
This compound acts as a microtubule destabilizer, inhibiting tubulin polymerization.[1] This is in contrast to taxanes (paclitaxel and docetaxel), which are microtubule stabilizers, and similar to vinca alkaloids (e.g., vincristine) which also promote depolymerization. In vitro tubulin polymerization assays have confirmed this compound's inhibitory effect on microtubule assembly.[1]
Table 2: Comparative Effects on Microtubule Polymerization
| Agent | Mechanism of Action | Effect on Microtubule Polymerization |
| This compound | Microtubule Destabilizer & p38/MK2 Inhibitor | Inhibits polymerization |
| Paclitaxel | Microtubule Stabilizer | Promotes polymerization and stabilizes existing microtubules |
| Docetaxel | Microtubule Stabilizer | Promotes polymerization and stabilizes existing microtubules |
| Vincristine | Microtubule Destabilizer | Inhibits polymerization and induces depolymerization |
Impact on Cell Cycle Progression
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle in the G2/M phase. This compound effectively induces a robust G2/M arrest in TNBC cells.[1] While taxanes and vinca alkaloids also induce G2/M arrest, the dual action of this compound may lead to a more potent and sustained cell cycle block.
Table 3: Comparative Effects on Cell Cycle in TNBC Cells
| Agent | Primary Effect on Cell Cycle |
| This compound | G2/M phase arrest |
| Paclitaxel | G2/M phase arrest |
| Docetaxel | G2/M phase arrest |
| Vincristine | G2/M phase arrest |
Induction of Apoptosis
By disrupting the mitotic spindle and activating cell cycle checkpoints, MTAs ultimately trigger apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in TNBC cells. The inhibition of the p38/MK2 pathway by this compound may further contribute to apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
Table 4: Comparative Effects on Apoptosis in TNBC Cells
| Agent | Apoptosis Induction |
| This compound | Induces apoptosis |
| Paclitaxel | Induces apoptosis |
| Docetaxel | Induces apoptosis |
| Vincristine | Induces apoptosis |
In Vivo Evidence: this compound Surpasses Taxol
The promising in vitro results are further supported by in vivo studies. In a TNBC xenograft model, this compound demonstrated superior anti-tumor activity compared to the standard chemotherapeutic agent, Taxol (paclitaxel). This suggests that the dual-action mechanism of this compound translates to enhanced efficacy in a more complex biological system.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other microtubule-targeting agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, paclitaxel, docetaxel, or vincristine for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Microtubule Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence-based reporter in a polymerization buffer is prepared.
-
Drug Addition: Different concentrations of this compound or other MTAs (paclitaxel as a stabilizer control, vincristine as a destabilizer control) are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized microtubules, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of microtubule polymerization are calculated from the fluorescence curves to determine the inhibitory or stabilizing effects of the compounds.[1]
Cell Cycle Analysis
-
Cell Treatment: TNBC cells are treated with this compound or other MTAs for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: TNBC cells are treated with this compound or other MTAs for a desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive) is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these agents and a typical experimental workflow for their comparison.
Caption: Signaling pathways of this compound vs. other microtubule-targeting agents.
Caption: Experimental workflow for comparing microtubule-targeting agents.
References
Unveiling the Dual Action of CMPD1: A Comparative Guide to its In Vitro and In Vivo Anti-Cancer Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo experimental results of CMPD1 treatment, a compound with a dual mechanism of action targeting both microtubule dynamics and the p38-MK2 signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to support further investigation and development.
Data Presentation: A Side-by-Side Look at this compound's Performance
The efficacy of this compound has been evaluated across various cancer cell lines in laboratory settings (in vitro) and in animal models (in vivo). The following tables present a consolidated view of the quantitative data from these studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 1.55 | [1] |
| Primary Glioblastoma | Glioblastoma | 1.55 | [1] |
| A172 | Glioblastoma | Not Specified | [1] |
| U251 | Glioblastoma | Not Specified | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [2] |
| CAL-51 | Breast Cancer | Not Specified | [2] |
| Animal Model | Cancer Type | Cell Line | Treatment Dose & Schedule | Outcome | Citation |
| Xenograft Mouse Model | Breast Cancer | MDA-MB-231 | Not Specified | Significantly suppressed tumor growth | [2] |
| Xenograft Mouse Model | Breast Cancer | CAL-51 | Not Specified | Significantly suppressed tumor growth | [2] |
| Xenograft Mouse Model | Glioblastoma | U87 | Not Specified | Not Specified | [3] |
It is noteworthy that in breast cancer models, this compound demonstrated comparable efficacy to the standard chemotherapeutic agent paclitaxel but at concentrations 10–100 times lower[3][4]. Furthermore, this compound has been shown to completely suppress colony formation in MDA-MB-231 cells at a concentration of 500 nM[2].
Experimental Protocols: Methodologies Behind the Data
The following sections detail the key experimental protocols used to assess the efficacy of this compound.
In Vitro Assays
Cell Viability and IC50 Determination: Human cancer cell lines (e.g., U87 glioblastoma, MDA-MB-231 breast cancer) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (typically 72 hours). Cell viability is assessed using assays such as the AlamarBlue assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is then calculated from the dose-response curves[1].
Tubulin Polymerization Assay: The direct effect of this compound on microtubule formation is measured using an in vitro tubulin polymerization assay. Purified tubulin is incubated with this compound, and the assembly of microtubules is monitored over time by measuring the increase in optical density at 340 nm in a spectrophotometer. This allows for the quantification of the inhibitory effect of the compound on tubulin polymerization[1].
Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, cancer cells are treated with the compound for 24-48 hours. The cells are then fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. This technique quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest induced by the treatment[4].
Apoptosis Assay: The induction of programmed cell death (apoptosis) by this compound is assessed using methods such as Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during the early stages of apoptosis[1].
In Vivo Studies
Xenograft Mouse Models: To evaluate the in vivo efficacy of this compound, xenograft models are established by subcutaneously or orthotopically injecting human cancer cells (e.g., MDA-MB-231, CAL-51, U87) into immunodeficient mice. Once tumors reach a palpable size, mice are treated with this compound, a vehicle control, or a comparator drug (e.g., paclitaxel). Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the anti-tumor activity of this compound[2][3].
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key mechanisms and processes involved in this compound's action and evaluation.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of MX-1, MCF-7-MIII and MDA-MB-231 human breast cancer xenografts after administration of a targeted cytotoxic analog of somatostatin, AN-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of CMPD1
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of CMPD1, a selective and non-ATP-competitive p38 MAPK-mediated MK2 phosphorylation inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
This compound: Key Chemical and Safety Data
To ensure safe handling and disposal, it is crucial to be aware of the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 349.40 g/mol [1] |
| Formula | C22H20FNO2[1] |
| Appearance | Solid (Off-white to light brown)[1] |
| Purity | ≥98% (HPLC)[2] |
| Apparent Ki | 330 nM[1] |
| Solubility in DMSO | 100 mg/mL (286.20 mM)[1] |
Essential Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines , as local regulations may vary.
Step 1: Waste Segregation at the Source
Proper segregation of waste is the foundation of safe disposal.[3] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.
-
Solid this compound Waste:
-
Place any unused or expired this compound powder in a designated, clearly labeled hazardous waste container.
-
This includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container.[4]
-
Clearly label the container with "Hazardous Waste," the name "this compound," and the solvent used (e.g., "this compound in DMSO").[5]
-
Do not overfill waste containers; a general rule is to fill to no more than 75-80% capacity.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3]
-
Step 2: Container Management and Labeling
Properly labeling and managing waste containers is crucial for safety and compliance.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration.[5] Your institution's EHS department will provide specific labeling requirements.
-
Container Integrity: Use only approved, chemically resistant containers for waste collection.[3] Ensure that lids are securely fastened when not in use to prevent spills and evaporation.
-
Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from general lab traffic and sources of ignition.
Step 3: Decontamination of Labware and Surfaces
All non-disposable labware and surfaces that have come into contact with this compound must be decontaminated.
-
Labware: Rinse glassware and equipment with an appropriate solvent (one that will solubilize this compound without reacting hazardously) and collect the rinsate as hazardous waste. Follow this with a standard cleaning procedure.
-
Surfaces: Wipe down benchtops and other surfaces with a suitable cleaning agent. All cleaning materials, such as wipes, should be disposed of as solid hazardous waste.
Step 4: Arranging for Waste Pickup
Once your hazardous waste containers are ready for disposal, follow your institution's procedures for waste pickup.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
-
Pickup Request: Submit a request for waste pickup to your EHS department. Do not attempt to transport hazardous waste outside of the laboratory yourself.
Experimental Protocols: A Note on Methodology
The safe disposal of this compound is the final step in a series of experimental procedures. While specific experimental protocols involving this compound will vary, they often involve its use as an inhibitor in cell-based assays to study the MAPK signaling pathway. For instance, researchers might treat glioblastoma cells with this compound to investigate its cytotoxic effects and impact on tubulin polymerization.[6] Such experiments typically involve preparing stock solutions of this compound in a solvent like DMSO, followed by dilution to the desired working concentration in cell culture media.[1] All materials used in these steps, from pipette tips to culture plates, must be considered contaminated and disposed of as hazardous waste.
Visualizing Key Processes
To further clarify the procedures and pathways relevant to working with this compound, the following diagrams have been created.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
